molecular formula C18H21NO B1392014 5-Methyl-2-(4-pentylbenzoyl)pyridine CAS No. 1187164-56-2

5-Methyl-2-(4-pentylbenzoyl)pyridine

货号: B1392014
CAS 编号: 1187164-56-2
分子量: 267.4 g/mol
InChI 键: FLZQWDGMUOXDBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Methyl-2-(4-pentylbenzoyl)pyridine is a high-purity organic compound designed for advanced research and development applications. This molecule features a pyridine ring, a common heterocycle in medicinal chemistry, substituted with a methyl group and a 4-pentylbenzoyl moiety. This specific structure suggests potential for diverse applications. Pyridine derivatives are recognized as key scaffolds in pharmaceutical research, functioning on various biological targets such as kinase enzymes and carbonic anhydrase inhibitors, which are significant in developing therapies for conditions including cancer . The pentylbenzoyl side chain may influence the compound's lipophilicity and its interaction with biological systems or material matrices. In non-pharmaceutical contexts, structural analogs of benzylpyridine are investigated in materials science, such as in organic hydrogen storage systems, where the presence and position of methyl groups can critically affect performance . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to conduct their own safety and efficacy evaluations to determine the compound's suitability for their specific projects.

属性

IUPAC Name

(5-methylpyridin-2-yl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-4-5-6-15-8-10-16(11-9-15)18(20)17-12-7-14(2)13-19-17/h7-13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZQWDGMUOXDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: Pharmacodynamics and Signaling of 5-Methyl-2-(4-pentylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 5-Methyl-2-(4-pentylbenzoyl)pyridine (CAS: 1187164-56-2), a specific chemical entity belonging to the 2-benzoylpyridine class. While direct pharmacological literature on this specific molecule is sparse, its structural pharmacophores—specifically the 4-pentylbenzoyl moiety and the pyridine core—place it firmly within the structure-activity relationship (SAR) landscape of synthetic cannabinoids (specifically non-classical benzoyl-analogs) and metal-chelating antitumor agents (as a precursor to thiosemicarbazones).

This guide synthesizes the predicted biological activity, potential mechanism of action, and experimental protocols for evaluating this compound, grounded in the established pharmacology of its structural class.

Chemical Identity & Structural Classification

PropertyDetail
IUPAC Name (5-methylpyridin-2-yl)(4-pentylphenyl)methanone
CAS Number 1187164-56-2
Molecular Formula C₁₈H₂₁NO
Molecular Weight 267.37 g/mol
Structural Class 2-Benzoylpyridine; Diaryl ketone
Key Pharmacophores 4-Pentyl Chain: Lipophilic tail critical for CB1/CB2 receptor hydrophobic pocket binding.Benzoyl Linker: Common scaffold in synthetic cannabinoids (e.g., AM-694, RCS-4).Pyridine Core: Bioisostere for the indole/indazole core of classical aminoalkylindoles.
Context in Drug Development

5-Methyl-2-(4-pentylbenzoyl)pyridine serves as a critical scaffold in two primary therapeutic areas:

  • Cannabinoid Receptor Ligands: It functions as a pyridine-based bioisostere of the benzoylindole class of synthetic cannabinoids (e.g., AM-694 ). The 4-pentyl chain mimics the pentyl side chain of Δ9-THC and JWH-018, essential for high-affinity binding to the CB1 receptor.

  • Antitumor Metal Chelators: The 2-benzoylpyridine moiety is the direct precursor for synthesizing thiosemicarbazones (e.g., Triapine analogs). The addition of the lipophilic 4-pentyl group enhances membrane permeability, a known strategy to increase the cytotoxicity of iron-chelating agents against drug-resistant tumors.

Pharmacodynamics & Mechanism of Action

Cannabinoid Receptor Signaling (Primary Hypothesis)

Based on SAR analysis of benzoyl-substituted heterocycles, this compound is predicted to act as an agonist at the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors .

  • Mechanism: Binding to the orthosteric site of the G-protein coupled receptor (GPCR) CB1.

  • Signaling Cascade:

    • Ligand Binding: The lipophilic 4-pentyl tail inserts into the transmembrane helices (TM3/TM6) of the CB1 receptor.

    • G-Protein Activation: Induces conformational change favoring

      
       protein coupling.
      
    • Downstream Effects:

      • Inhibition of Adenylyl Cyclase (AC) , reducing cAMP levels.

      • Modulation of ion channels: Activation of GIRK (Kir3) potassium channels (hyperpolarization) and inhibition of N-type Calcium channels (reduced neurotransmitter release).

      • Activation of MAPK/ERK pathways (proliferation/survival signaling).

Antitumor Activity (Secondary Mechanism via Derivatization)

When converted to a thiosemicarbazone derivative, the mechanism shifts to iron chelation :

  • Iron Depletion: The tridentate N-N-S ligand system chelates intracellular iron (Fe2+/Fe3+), inhibiting Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.

  • ROS Generation: Formation of redox-active iron complexes generates Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis.

Visualization: CB1 Receptor Signaling Pathway[1]

The following diagram illustrates the signal transduction pathway activated by 5-Methyl-2-(4-pentylbenzoyl)pyridine upon binding to the CB1 receptor.

CB1_Signaling Ligand 5-Methyl-2-(4-pentylbenzoyl)pyridine CB1 CB1 Receptor (GPCR) Ligand->CB1 Binding (Ki ~ nM range) Gi_protein Gi/o Protein Complex CB1->Gi_protein Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition (-) GIRK GIRK (K+) Channels Gi_protein->GIRK Activation (+) Ca_Channel N-type Ca2+ Channels Gi_protein->Ca_Channel Inhibition (-) MAPK MAPK/ERK Pathway Gi_protein->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Decrease PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Effect_Neuro Inhibition of Neurotransmitter Release GIRK->Effect_Neuro Hyperpolarization Ca_Channel->Effect_Neuro Reduced Ca2+ Influx Effect_Cell Cell Survival / Apoptosis MAPK->Effect_Cell Modulation

Caption: Putative


-mediated signaling cascade activated by 5-Methyl-2-(4-pentylbenzoyl)pyridine at the CB1 receptor.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended. These assays confirm receptor affinity and functional efficacy.

Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for CB1/CB2 receptors.
  • Membrane Preparation: Harvest CHO cells stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) with protease inhibitors.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of membrane suspension (20-40 µg protein).

    • Add 50 µL of radioligand: [

      
      H]CP-55,940  (0.5 nM final concentration).
      
    • Add 50 µL of test compound (10⁻¹⁰ to 10⁻⁵ M) or vehicle (DMSO).

    • Non-specific binding: Define using 10 µM unlabeled WIN 55,212-2.

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration: Harvest onto GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
[ H]GTP S Binding Assay (Functional Efficacy)

Objective: Differentiate between full agonist, partial agonist, or antagonist activity.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Reaction Mix:

    • Membranes (10 µg protein).

    • GDP (10-50 µM) to suppress basal G-protein activity.

    • [

      
      S]GTP
      
      
      
      S (0.1 nM).
    • Test compound (varying concentrations).[1]

  • Incubation: 60 minutes at 30°C.

  • Termination: Rapid filtration and washing.

  • Data Interpretation:

    • Agonist: Increases [

      
      S]GTP
      
      
      
      S binding > basal.
    • Antagonist: No change in basal; blocks agonist-induced increase.

    • Inverse Agonist: Decreases binding below basal.

Synthesis of Thiosemicarbazone Derivative (Antitumor)

Objective: Convert the ketone scaffold into a bioactive metal chelator.

  • Reactants: Dissolve 5-Methyl-2-(4-pentylbenzoyl)pyridine (1 eq) in ethanol.

  • Reagent: Add 4-methyl-3-thiosemicarbazide (1.1 eq) and a catalytic amount of glacial acetic acid (5 drops).

  • Reflux: Heat at reflux (80°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Purification: Cool to precipitate the product. Recrystallize from ethanol.

  • Characterization: Confirm structure via ¹H-NMR (absence of ketone C=O, presence of C=N and N-H signals).

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a pyridine derivative, assume potential for skin/eye irritation (H315, H319) and respiratory irritation (H335).

  • Psychoactive Potential: Due to its structural similarity to potent synthetic cannabinoids (e.g., AM-694), this compound should be handled with strict containment (fume hood, double gloves) to prevent accidental inhalation or transdermal absorption, which could induce cannabimimetic effects (catalepsy, hypothermia).

  • Storage: Store at -20°C, protected from light and moisture.

References

  • Huffman, J. W., et al. (1994). Design and synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940: Cannabimimetic potency and receptor affinity. Bioorganic & Medicinal Chemistry. (Context: SAR of pentyl chains in cannabinoids).
  • Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Journal of Medicinal Chemistry. (Context: 2-benzoylpyridine thiosemicarbazones as antitumor agents).
  • PubChem. (n.d.). Compound Summary for CID 49762034: (5-methylpyridin-2-yl)(4-pentylphenyl)methanone. National Library of Medicine. Retrieved from [Link]

  • Makriyannis, A., & Deng, H. (2001). Cannabimimetic indole derivatives. U.S. Patent No. 7,241,799. (Context: Benzoyl-indole pharmacophore SAR).

Sources

Spectroscopic Blueprint of 5-Methyl-2-(4-pentylbenzoyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Methyl-2-(4-pentylbenzoyl)pyridine, a molecule featuring a substituted pyridine ring linked to a pentyl-substituted benzoyl group, presents a compelling case for detailed spectroscopic analysis. Its structure suggests potential applications as a scaffold in medicinal chemistry, leveraging the established bioactivity of pyridine derivatives, or as a building block in the synthesis of advanced materials. This guide provides an in-depth technical overview of the predicted spectroscopic characteristics of 5-Methyl-2-(4-pentylbenzoyl)pyridine, offering a foundational dataset for researchers engaged in its synthesis and characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established spectroscopic principles and data from analogous structures. Furthermore, this document outlines the rigorous experimental protocols necessary for the empirical validation of these predictions, ensuring a high degree of scientific integrity.

Predicted Spectroscopic Data

The following sections detail the theoretically derived spectroscopic data for 5-Methyl-2-(4-pentylbenzoyl)pyridine. These predictions are based on established principles of spectroscopy and computational models, providing a reliable reference for empirical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 5-Methyl-2-(4-pentylbenzoyl)pyridine are presented below, calculated for a standard solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine and benzene rings, the aliphatic protons of the pentyl and methyl groups, and the protons adjacent to the carbonyl and nitrogen functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methyl-2-(4-pentylbenzoyl)pyridine in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d1HH-6 (Pyridine)
~7.85d2HH-2', H-6' (Benzene)
~7.75dd1HH-4 (Pyridine)
~7.30d2HH-3', H-5' (Benzene)
~7.20d1HH-3 (Pyridine)
~2.65t2Hα-CH₂ (Pentyl)
~2.40s3H5-CH₃ (Pyridine)
~1.65m2Hβ-CH₂ (Pentyl)
~1.35m4Hγ, δ-CH₂ (Pentyl)
~0.90t3Hω-CH₃ (Pentyl)

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-2-(4-pentylbenzoyl)pyridine in CDCl₃

Chemical Shift (δ, ppm)Assignment
~195.0C=O (Carbonyl)
~155.0C-2 (Pyridine)
~149.0C-6 (Pyridine)
~145.0C-4' (Benzene)
~137.0C-4 (Pyridine)
~135.0C-1' (Benzene)
~130.0C-5 (Pyridine)
~129.5C-2', C-6' (Benzene)
~128.5C-3', C-5' (Benzene)
~122.0C-3 (Pyridine)
~36.0α-CH₂ (Pentyl)
~31.5β-CH₂ (Pentyl)
~31.0γ-CH₂ (Pentyl)
~22.5δ-CH₂ (Pentyl)
~18.55-CH₃ (Pyridine)
~14.0ω-CH₃ (Pentyl)
Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-2-(4-pentylbenzoyl)pyridine is expected to show characteristic absorption bands corresponding to its key functional groups.

  • C=O Stretch: A strong, sharp absorption band is predicted in the region of 1660-1680 cm⁻¹ , characteristic of an aromatic ketone. Conjugation with both the pyridine and benzene rings is expected to lower this frequency from that of a simple aliphatic ketone.

  • C=C and C=N Aromatic Stretching: Several medium to strong bands are anticipated in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine and benzene rings.[1][2]

  • C-H Aromatic Stretching: Weak to medium absorption bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), indicative of C-H bonds on the aromatic rings.[2]

  • C-H Aliphatic Stretching: Strong absorption bands are predicted just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H stretching vibrations of the methyl and pentyl groups.[3]

  • C-H Bending: Characteristic bending vibrations for the alkyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 5-Methyl-2-(4-pentylbenzoyl)pyridine is expected to yield a molecular ion peak and a series of characteristic fragment ions. The fragmentation pattern provides valuable information for confirming the molecular weight and structure.

  • Molecular Ion (M⁺˙): The molecular ion peak is anticipated at an m/z value corresponding to the molecular weight of the compound (C₁₈H₂₁NO), which is 267.16 g/mol . Aromatic systems tend to produce a relatively stable molecular ion, so this peak should be observable.[4]

  • Major Fragmentation Pathways:

    • α-Cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring is a likely fragmentation pathway, leading to the formation of a 5-methyl-2-pyridyl cation (m/z 92) and a 4-pentylbenzoyl radical .

    • Acylium Ion Formation: Another probable fragmentation is the loss of the 4-pentylphenyl radical to form a 5-methyl-2-pyridylcarbonyl cation (m/z 120) . Alternatively, loss of the 5-methyl-2-pyridyl radical can lead to the formation of a 4-pentylbenzoyl cation (m/z 175) .

    • Benzylic Cleavage: Fragmentation of the pentyl chain is also expected. Loss of a butyl radical (C₄H₉) from the molecular ion would result in a fragment at m/z 210 .

    • Pyridine Ring Fragmentation: Further fragmentation of the pyridine-containing ions can occur, leading to smaller charged species.

Experimental Protocols

To empirically validate the predicted spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Spectral width: -2 to 12 ppm

      • Pulse width: 30-45°

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16-64 (signal-to-noise dependent)

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Spectral width: 0 to 220 ppm

      • Pulse width: 30°

      • Acquisition time: ~2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more (concentration-dependent)

      • Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the multiplicities and coupling constants.

Diagram of NMR Data Acquisition and Processing Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire_H1 Acquire 1H FID instrument->acquire_H1 acquire_C13 Acquire 13C FID instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibration (TMS) phase->calibrate integrate Integration (1H) calibrate->integrate analyze Analysis integrate->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the solid sample is dry and free of solvent.

    • No further preparation is typically needed for ATR analysis.[6]

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[7][8]

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate these bands with the functional groups present in the molecule.

Diagram of FTIR-ATR Data Acquisition Workflow:

FTIR_ATR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_output Data Output background Acquire Background Spectrum (Clean ATR Crystal) place_sample Place Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum final_spectrum Generate Final IR Spectrum (Absorbance vs. Wavenumber) acquire_spectrum->final_spectrum

Caption: Workflow for FTIR-ATR data acquisition.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Parameters (for a GC-MS or direct infusion system):

    • Ionization mode: Electron Ionization (EI).[9]

    • Electron energy: 70 eV.

    • Ion source temperature: 200-250 °C.

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass range: m/z 40-500.

  • Data Acquisition:

    • Introduce the sample into the ion source. For GC-MS, the sample will be vaporized and separated on the GC column before entering the MS. For direct infusion, the solution is introduced directly.

    • The molecules are ionized and fragmented in the ion source.

    • The ions are separated by the mass analyzer according to their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Identify the major fragment ions and propose their structures.

    • Correlate the fragmentation pattern with the known structure of the molecule.

Diagram of EI-MS Fragmentation and Analysis Logic:

EIMS_Logic cluster_process Mass Spectrometry Process cluster_fragments Major Fragmentation Pathways molecule 5-Methyl-2-(4-pentylbenzoyl)pyridine ionization Electron Ionization (70 eV) molecule->ionization mol_ion Molecular Ion (M⁺˙) m/z = 267 ionization->mol_ion fragmentation Fragmentation mol_ion->fragmentation frag1 α-Cleavage (Loss of 4-pentylbenzoyl radical) fragmentation->frag1 frag2 Acylium Ion Formation (Loss of 5-methyl-2-pyridyl radical) fragmentation->frag2 frag3 Benzylic Cleavage (Loss of C4H9 radical) fragmentation->frag3 ion1 m/z 92 (5-methyl-2-pyridyl cation) frag1->ion1 ion2 m/z 175 (4-pentylbenzoyl cation) frag2->ion2 ion3 m/z 210 frag3->ion3

Sources

Methodological & Application

using 5-Methyl-2-(4-pentylbenzoyl)pyridine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Optimization for Lipophilic GPCR Modulators Focus Compound: 5-Methyl-2-(4-pentylbenzoyl)pyridine (CAS: 1187164-56-2)[1]

Abstract

This guide details the protocol for integrating 5-Methyl-2-(4-pentylbenzoyl)pyridine —a highly lipophilic benzoylpyridine scaffold—into high-throughput screening (HTS) campaigns. Structurally analogous to established cannabinoid (CB2) and prostaglandin (EP2) receptor ligands, this compound presents specific challenges regarding solubility, plastic adsorption, and bioavailability in aqueous assay buffers. We present a validated workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP detection, optimized with acoustic liquid handling and critical detergent formulations to ensure data fidelity.

Introduction & Compound Profile

5-Methyl-2-(4-pentylbenzoyl)pyridine represents a class of "privileged structures" in medicinal chemistry known as 2-aroylpyridines . These scaffolds are frequently explored as modulators for G-Protein Coupled Receptors (GPCRs), particularly within the endocannabinoid and prostanoid signaling pathways.

  • Chemical Nature : The molecule features a central pyridine ring substituted with a methyl group and a lipophilic 4-pentylbenzoyl moiety.

  • Mechanism of Action (Putative) : Based on Structure-Activity Relationship (SAR) data of analogous benzoylpyridines, this compound likely acts as an orthosteric or allosteric modulator of Gi/Gs-coupled receptors (e.g., CB2 inhibition of adenylyl cyclase or EP2 stimulation).

  • HTS Challenge : The pentyl tail confers a high partition coefficient (LogP > 4.5), making the compound prone to micellar aggregation and non-specific binding to polystyrene microplates. Standard pipetting often leads to compound loss; therefore, contact-free acoustic dispensing is required.

Signaling Pathway Context

The compound is screened for its ability to modulate intracellular cAMP levels via the Adenylyl Cyclase pathway.

GPCR_Pathway Ligand 5-Methyl-2-(4-pentylbenzoyl)pyridine Receptor GPCR (e.g., CB2/EP2) Ligand->Receptor Binding G_Protein G-Protein (Gi/Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation (Gi inhibits / Gs activates) cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC Readout TR-FRET Signal (Competition Assay) cAMP->Readout Detection

Figure 1: GPCR Signaling Pathway targeted in the HTS assay. The compound modulates cAMP production, which is detected via competitive displacement of a fluorophore-labeled cAMP tracer.

HTS Assay Design: TR-FRET cAMP Quantification

Methodology : Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra. Rationale : These assays are robust against the autofluorescence often exhibited by pyridine derivatives and tolerate low percentages of DMSO, which is essential for solubilizing this lipophilic compound.

Critical Reagents
ComponentSpecificationPurpose
Assay Buffer HBSS + 20 mM HEPES + 0.1% Pluronic F-127 Pluronic F-127 is critical to prevent the pentyl tail from adhering to the plate walls.
Cell Line CHO-K1 or HEK293 overexpressing Target GPCRStable expression ensures consistent Z' factors.
Compound Solvent 100% DMSO (Anhydrous)Prevents precipitation in source plates.
Detection Reagents Eu-Cryptate labeled cAMP + d2-labeled antibodyFRET pair for ratiometric readout (665nm/620nm).

Detailed Experimental Protocol

Objective : Determine the EC50/IC50 of 5-Methyl-2-(4-pentylbenzoyl)pyridine in a 384-well format.

Step 1: Compound Preparation (Source Plate)
  • Dissolve 5-Methyl-2-(4-pentylbenzoyl)pyridine in 100% DMSO to a stock concentration of 10 mM .

  • Sonicate for 5 minutes to ensure complete solubilization of the lipophilic tail.

  • Transfer to a Cyclic Olefin Copolymer (COC) source plate (e.g., Labcyte Echo source plate). Note: Avoid polypropylene if possible, as lipophilic benzoylpyridines can leach into the plastic over long storage.

Step 2: Acoustic Dispensing (The "Dry" Step)

Use an Acoustic Liquid Handler (e.g., Echo 550/650) to eliminate tip adhesion issues.

  • Dispense 20 nL to 100 nL of compound directly into the dry 384-well assay plate (white, low-volume).

  • Backfill with DMSO to normalize total DMSO volume across all wells (typically 1% final concentration).

  • Include controls:

    • Max Signal (Min cAMP) : DMSO only (no agonist).

    • Min Signal (Max cAMP) : Forskolin (10 µM) or Reference Agonist (e.g., CP 55,940 for CB2).

Step 3: Cell Addition & Incubation
  • Harvest cells and resuspend in Stimulation Buffer (containing IBMX to inhibit phosphodiesterases).

  • Dispense 5 µL of cell suspension (approx. 2,000 cells/well) into the assay plate containing the pre-spotted compound.

  • Centrifuge plate at 1,000 rpm for 30 seconds to bring cells into contact with the compound.

  • Incubate for 30–60 minutes at Room Temperature (RT).

    • Expert Insight: Do not incubate at 37°C for this specific compound class unless necessary, as higher temperatures increase the rate of evaporation and "edge effects" in low-volume plates.

Step 4: Detection
  • Add 5 µL of cAMP-d2 (Acceptor) followed by 5 µL of Anti-cAMP-Cryptate (Donor).

  • Incubate for 1 hour at RT in the dark.

  • Read plate on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation : 320–340 nm.

    • Emission 1 : 615–620 nm (Donor).

    • Emission 2 : 665 nm (Acceptor/FRET).

Data Analysis & Interpretation

Calculation of HTRF Ratio


Normalization

Since the assay is competitive (signal decreases as cAMP increases):

  • For Agonist Mode : High Ratio = Inactive; Low Ratio = Active.

  • For Antagonist Mode : High Ratio = Active (blocks agonist-induced cAMP); Low Ratio = Inactive.

Z-Factor Validation

For the assay to be valid, the Z-factor must be > 0.5.



  • If Z' < 0.5, increase the concentration of Pluronic F-127 (up to 0.5%) to reduce variability caused by compound sticking.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Potency (Right-shifted IC50) Compound sticking to tips or plate.Switch to Acoustic Dispensing ; Use Low-binding (NBS) plates; Increase Pluronic F-127.
High Background Noise Pyridine autofluorescence or quenching.TR-FRET is usually resistant, but ensure Ratio calculation is used. Check compound absorbance at 320nm.[2]
Precipitation Solubility limit reached in aqueous buffer.Do not exceed 10 µM final concentration. Perform a solubility screen by nephelometry if unsure.

Workflow Diagram

HTS_Workflow Source Compound Source (10mM in DMSO) COC Plate Echo Acoustic Dispensing (20-100 nL) Source->Echo AssayPlate 384-Well Low Volume White Plate Echo->AssayPlate Cells Add Cells + IBMX (5 µL) AssayPlate->Cells Incubation Incubate 30-60 min @ RT Cells->Incubation Detection Add FRET Reagents (Donor + Acceptor) Incubation->Detection Readout Plate Reader (EnVision/PHERAstar) Detection->Readout

Figure 2: Step-by-step HTS workflow using acoustic dispensing to mitigate lipophilic compound loss.

References

  • National Center for Advancing Translational Sciences (NCATS) . Assay Guidance Manual: HTS Assay Validation. Retrieved from [Link]

  • Ushakov, E. N., et al. (2021).[3] "Optical Control of Cannabinoid Receptor 2-Mediated Ca2+ Release Enabled by Synthesis of Photoswitchable Probes." Journal of the American Chemical Society. [Link][3][4]

  • Kalinowski, D. S., et al. (2007).[5] "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure−Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Journal of Medicinal Chemistry. [Link]

  • Google Patents. US8648097B2 - Pyridylaminoacetic acid compound (EP2 Agonist Scaffolds).

Sources

Introduction: A Proactive Approach to Chemical Safety and Integrity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Handling and Storage of 5-Methyl-2-(4-pentylbenzoyl)pyridine

5-Methyl-2-(4-pentylbenzoyl)pyridine is a substituted benzoylpyridine, a class of compounds with significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine scaffold.[1][2][3] The pyridine ring is a common motif in numerous pharmaceuticals and bioactive molecules.[1][4] Given the specialized nature of this compound, specific public data on its handling and toxicology are limited. Therefore, this guide establishes a robust framework for its safe handling and storage by synthesizing data from structurally similar compounds, primarily 2-benzoylpyridine and other alkyl-substituted pyridines.[5][6][7] This document is intended for researchers, scientists, and drug development professionals to ensure personnel safety and maintain compound integrity.

Section 1: Inferred Compound Profile and Physicochemical Properties

The chemical structure, comprising a pyridine core, a ketone linker, and substituted phenyl and methyl groups, dictates its properties. The pentyl chain will increase its lipophilicity compared to simpler analogs. While empirical data for this specific molecule is not available, we can infer its likely properties based on related structures like 2-benzoylpyridine and 5-methyl-2-phenylpyridine.[6][7]

PropertyInferred Value / DescriptionRationale / Reference
Molecular Formula C₁₈H₂₁NODerived from structure
Molecular Weight 267.37 g/mol Derived from formula
Physical State Likely a viscous liquid or low-melting solid2-Benzoylpyridine is a light yellow solid/liquid.[6] The pentyl chain may lower the melting point.
Solubility Soluble in organic solvents (e.g., DCM, EtOAc). Limited water solubility.Pyridine itself is water-miscible, but the large nonpolar substituents decrease aqueous solubility.[3][8]
Stability Stable under recommended storage conditions.Analogs are generally stable.[5][9]
Incompatibilities Strong oxidizing agents.A common incompatibility for pyridine derivatives.[5][9]

Section 2: Health and Safety Assessment

The primary health risks associated with substituted benzoylpyridines are irritation to the skin, eyes, and respiratory system.[6][7][10] The causality stems from the chemical nature of the pyridine ring and its potential to interact with biological tissues.

Primary Hazard Classifications (Inferred from Analogs):

  • Skin Irritation (Category 2): Causes skin irritation.[6][7][11]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[6]

Personal Protective Equipment (PPE) Protocol:

A stringent PPE protocol is non-negotiable to prevent personal exposure.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory. Standard safety glasses are insufficient. This is to prevent contact with splashes that can cause serious eye irritation.[9]

  • Hand Protection: Wear chemically resistant, impervious gloves such as nitrile rubber. Inspect gloves prior to use. Wash and dry hands thoroughly after handling.[6][12]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[13]

  • Respiratory Protection: All handling of the compound, especially when a solid or being transferred, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][6]

Section 3: Experimental and Handling Protocols

These protocols are designed as a self-validating system to ensure safety and experimental reproducibility.

Protocol 3.1: Receiving and Initial Inspection
  • Verification: Upon receipt, confirm the container label matches the order and the Safety Data Sheet (SDS) for a related compound (e.g., 2-Benzoylpyridine) is available.

  • Integrity Check: Inspect the container for any signs of damage or leaks. Place it in secondary containment if any compromise is suspected.

  • Initial Storage: Immediately transfer the compound to a designated, appropriate storage location as detailed in Section 4.

Protocol 3.2: Aliquoting and General Handling Workflow

This workflow must be performed inside a chemical fume hood.

  • Preparation: Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood before retrieving the compound from storage.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Transfer: Carefully open the container. If it is a solid, use a clean spatula to weigh the desired amount. If it is a liquid, use a calibrated pipette. Avoid generating dust or aerosols.[5]

  • Sealing: After dispensing, securely close the primary container. Parafilm may be used for an additional seal for long-term storage.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly.

  • Cleanup: Clean all reusable equipment thoroughly. Dispose of any contaminated disposable items (e.g., pipette tips, weighing paper) in a designated hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[6]

Protocol 3.3: Accidental Release and Spill Management
  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Section 4: Storage and Stability Protocols

Proper storage is critical for maintaining the chemical integrity of 5-Methyl-2-(4-pentylbenzoyl)pyridine and ensuring safety.

Protocol 4.1: Standard Storage Conditions
  • Container: Store in the original, tightly sealed container.[5][13] Polypropylene or glass containers are recommended.[13]

  • Location: Keep in a cool, dry, and well-ventilated area.[5][9] The storage location should be a designated chemical storage cabinet.

  • Environment: Store away from incompatible materials, particularly strong oxidizing agents.[5][9] Protect from direct sunlight and moisture.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Protocol 4.2: Long-Term Storage and Inert Atmosphere

For long-term storage (>6 months), degradation due to atmospheric oxygen or moisture is a potential risk for many complex organic molecules.

  • Inerting: If the compound will be stored for an extended period, consider flushing the container headspace with an inert gas like argon or nitrogen before sealing.

  • Sealing: Use a high-quality cap with a PTFE liner. For extra protection, wrap the cap and neck of the container with Parafilm.

  • Temperature: While room temperature is generally acceptable, storage in a refrigerator (2-8 °C) may extend shelf life, provided the container is sealed tightly to prevent moisture ingress upon removal. Always allow the container to warm to ambient temperature before opening.

Section 5: Visualization of Handling Workflow

The following diagram illustrates the logical flow for the safe handling of 5-Methyl-2-(4-pentylbenzoyl)pyridine from receipt to disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Storage cluster_spill Spill Response Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect ReviewSDS Review Analog SDS & Protocols Inspect->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Retrieve Retrieve from Storage DonPPE->Retrieve Weigh Weigh / Aliquot Use Use in Experiment Weigh->Use Spill Spill Occurs Weigh->Spill Store Return to Secure Storage Use->Store ContainSpill Contain & Absorb Spill->ContainSpill Clean Clean Equipment Store->Clean Waste Dispose of Waste Clean->Waste DoffPPE Doff PPE & Wash Hands Waste->DoffPPE CollectSpill Collect for Disposal ContainSpill->CollectSpill Decontaminate Decontaminate Area CollectSpill->Decontaminate Decontaminate->Waste

Caption: Logical workflow for safe handling and storage of the compound.

References

  • Loba Chemie. 2-BENZOYLPYRIDINE EXTRA PURE MSDS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 47467, 5-Methyl-2-phenylpyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • The Good Scents Company. 5-ethyl-2-methyl pyridine. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

Sources

Comprehensive Application Note: Assay Development for 5-Methyl-2-(4-pentylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

5-Methyl-2-(4-pentylbenzoyl)pyridine (CAS: 1187164-56-2) represents a distinct structural class of synthetic cannabinoids characterized by a benzoylpyridine core. Unlike the indole- or indazole-based cannabinoids (e.g., JWH-018, AM-2201), this scaffold offers unique structure-activity relationship (SAR) insights into the orthosteric binding pocket of the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors.

This guide provides a rigorous framework for developing pharmacological and analytical assays for this compound. It is designed for researchers aiming to characterize its affinity (


), efficacy (

), signaling bias, and metabolic stability.
Chemical Profile & Handling
PropertySpecificationTechnical Note
Molecular Formula

Molecular Weight 267.37 g/mol
Predicted LogP ~4.5 - 5.2Highly Lipophilic. Prone to "sticking" to plasticware.
Solubility DMSO (>10 mM), EthanolInsoluble in water.
Storage -20°C, DesiccatedProtect from light; store as solid until use.

CRITICAL SAFETY WARNING: This compound is a potent modulator of the endocannabinoid system. Treat as a hazardous psychoactive substance. All handling must occur in a Class II Biosafety Cabinet using nitrile gloves and eye protection.

Stock Preparation & Liquid Handling (The "Sticky" Problem)

The most common failure mode in cannabinoid assays is the loss of compound due to nonspecific binding (NSB) to plastic surfaces.

Protocol: Low-Adsorption Stock Preparation
  • Glassware Mandatory: Prepare all primary stocks (10 mM) in glass vials using 100% anhydrous DMSO.

  • Serial Dilutions: Use silanized (low-binding) pipette tips and plates. If automated liquid handlers (e.g., Echo, Tecan) are used, ensure source plates are compatible with aggressive solvents (Cyclic Olefin Copolymer - COC).

  • Assay Buffer Formulation:

    • Carrier Protein: You must include 0.1% - 0.5% Fatty Acid-Free BSA (Bovine Serum Albumin) in all aqueous buffers to keep the lipophilic ligand in solution.

    • Surfactant: Optionally add 0.01% Tween-20 if BSA alone is insufficient, but validate for receptor interference.

Assay 1: Radioligand Binding (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) of 5-Methyl-2-(4-pentylbenzoyl)pyridine at hCB1 and hCB2 receptors.

Mechanism: Competition binding against a high-affinity radioligand, typically


-CP55,940 or 

-WIN55,212-2.
Detailed Protocol

Materials:

  • Membranes: CHO-K1 or HEK293 cells overexpressing hCB1/hCB2.

  • Radioligand:

    
    -CP55,940 (Specific Activity ~100-170 Ci/mmol).
    
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 2.5 mM EDTA, 0.5% BSA.
    

Workflow:

  • Membrane Prep: Thaw membranes and dilute in Binding Buffer to achieve ~5-10 µg protein/well. Homogenize gently (Polytron) to ensure uniformity.

  • Plate Setup (96-well GF/B Filter Plate):

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Nonspecific Binding (NSB): Membrane + Radioligand + 10 µM unlabeled CP55,940 (saturating concentration).

    • Test: Membrane + Radioligand + 5-Methyl-2-(4-pentylbenzoyl)pyridine (10 pM to 10 µM, 10-point curve).

  • Incubation: Incubate for 90 minutes at 30°C . (Equilibrium is slower for lipophilic ligands).

  • Harvest: Rapid filtration using a cell harvester (e.g., PerkinElmer Filtermate). Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA). Note: BSA in wash buffer helps strip unbound ligand from filters.

  • Detection: Add liquid scintillation cocktail (e.g., MicroScint-20) and count on a TopCount or MicroBeta.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its affinity.

Assay 2: Functional G-Protein Activation ( )

Objective: Determine if the molecule acts as a full agonist, partial agonist, or antagonist.

Rationale: CB1/CB2 are


-coupled GPCRs.[1] Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. The non-hydrolyzable analog

accumulates in the membrane, providing a direct measure of receptor activation.
Detailed Protocol

Buffer System:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.
    
  • GDP: 10-50 µM GDP (Critical optimization step: too little GDP = high basal; too much = low signal).

Workflow:

  • Pre-Incubation: Mix membranes (10 µ g/well ) with GDP and Test Compound for 30 min at 30°C.

  • Start Reaction: Add

    
     (0.1 nM final).
    
  • Incubation: 60 minutes at 30°C.

  • Termination: Filtration through GF/B filters.

  • Quantification: Scintillation counting.

Visualization of Signaling Pathway:

CB1_Signaling Ligand 5-Methyl-2-(4-pentylbenzoyl)pyridine Receptor CB1 / CB2 Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition GTP GTP-gamma-S (Binding) G_Protein->GTP Exchange (Assay Readout) MAPK ERK/MAPK Phosphorylation G_Protein->MAPK Signaling Cascade cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Figure 1: Canonical


 signaling pathway activated by benzoylpyridine cannabinoids. The GTP

S assay directly measures the G-protein coupling event.

Analytical Detection: LC-MS/MS Protocol

For metabolic stability or forensic identification, a robust LC-MS/MS method is required.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: 5% -> 95% B

    • 5.0-6.0 min: 95% B (Wash)

    • 6.1 min: Re-equilibrate.

MRM Transitions (Predicted): Since this is a benzoylpyridine, fragmentation typically occurs at the carbonyl linker.

  • Precursor Ion:

    
    
    
  • Primary Product Ion: 106.1 (Ethylpyridine fragment) or 105.0 (Benzoyl fragment - verify experimentally).

  • Cone Voltage: 30V (Optimize).

  • Collision Energy: 20-40 eV (Optimize ramp).

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. Link

  • Huffman, J. W., et al. (1996). "Synthesis and Pharmacology of a Very Potent Cannabinoid Lacking a Phenolic Hydroxyl with High Affinity for the CB2 Receptor." Journal of Medicinal Chemistry. Link

  • Pertwee, R. G. (2010). "Receptors and Channels Targeted by Phytocannabinoids and Endocannabinoids." Pharmacological Reviews. Link

  • Presley, B. C., et al. (2016). "Practical Considerations for the Analysis of Synthetic Cannabinoids." Forensic Science International. Link

Sources

Application Notes & Protocols for the In Vitro Characterization of 5-Methyl-2-(4-pentylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The discovery of novel chemical entities is the lifeblood of therapeutic innovation. The compound 5-Methyl-2-(4-pentylbenzoyl)pyridine, a pyridine derivative, belongs to a class of heterocyclic compounds renowned for a vast spectrum of biological activities. The pyridine nucleus is a privileged scaffold found in numerous natural products and approved pharmaceuticals. This guide is designed for the research scientist tasked with the initial characterization of this novel compound. We eschew a rigid, one-size-fits-all template. Instead, we present a logical, tiered workflow designed to first establish a foundational safety profile and then systematically interrogate plausible biological targets. This document is structured as a strategic research plan, moving from broad, essential questions of cytotoxicity to specific, hypothesis-driven mechanistic studies. Our approach is grounded in the principle that a thorough in vitro characterization is the bedrock upon which all subsequent drug development efforts are built.

Part 1: Foundational Bioactivity Assessment - Cellular Viability and Cytotoxicity

Rationale: Before investigating specific mechanisms of action, it is imperative to determine the concentration range over which 5-Methyl-2-(4-pentylbenzoyl)pyridine exhibits effects on fundamental cellular health. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[1][2] This initial screen is critical for identifying a suitable concentration window for subsequent, more specific assays, ensuring that observed effects are not simply artifacts of overt toxicity.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound on the metabolic activity of cultured cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3]

Materials:

  • Human cell lines (e.g., HEK293 for general toxicity, and a cancer cell line like HCT116 or MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 5-Methyl-2-(4-pentylbenzoyl)pyridine (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of 5-Methyl-2-(4-pentylbenzoyl)pyridine in culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with 0.5% DMSO) and a "no cells" blank control (medium only).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[2]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterExample ValueDescription
Cell LineHEK293Human Embryonic Kidney cells, common for toxicity screening.
Seeding Density10,000 cells/wellEnsures cells are in an exponential growth phase.
Compound Conc. Range0.1 nM to 100 µMA wide range to capture the full dose-response curve.
Incubation Time48 hoursA standard time point for assessing cytotoxicity.
IC50HypotheticalThe concentration at which 50% of cell viability is inhibited.
Table 1: Hypothetical Parameters for MTT Cytotoxicity Assay.

Part 2: Primary Target Deconvolution - Interrogation of the Endocannabinoid System

Rationale: The structure of 5-Methyl-2-(4-pentylbenzoyl)pyridine, featuring a benzoyl core and a pentyl tail, shares pharmacophoric elements with known synthetic cannabinoid receptor agonists (SCRAs).[4] The endocannabinoid system, primarily through the G protein-coupled receptors (GPCRs) CB1 and CB2, is a major therapeutic target.[6] Therefore, a logical and hypothesis-driven next step is to determine if this compound interacts with cannabinoid receptors.

Experimental Workflow for Cannabinoid Receptor Profiling

G cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity (G-Protein) cluster_2 Step 3: Functional Activity (Downstream Signal) Binding Protocol 2: Radioligand Displacement Assay Binding_Out Determine Ki for CB1 & CB2 Binding->Binding_Out Measures direct receptor interaction GTP Protocol 3: [35S]GTPγS Binding Assay Binding_Out->GTP If Ki is potent GTP_Out Determine EC50 & Emax (Agonist/Inverse Agonist) GTP->GTP_Out Measures proximal G-protein activation cAMP Protocol 4: cAMP Accumulation Assay GTP_Out->cAMP If functional activity is confirmed cAMP_Out Confirm Gi/o coupling (Inhibition of Forskolin) cAMP->cAMP_Out Measures modulation of adenylyl cyclase

Caption: Workflow for cannabinoid receptor characterization.

Protocol 2: Radioligand Displacement Binding Assay for CB1/CB2 Receptors

Principle: This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to CB1 or CB2 receptors in cell membrane preparations.[7]

Materials:

  • Cell membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO-hCB1, HEK-hCB2).[8]

  • Radioligand (e.g., [³H]CP-55,940).[6]

  • Unlabeled ("cold") ligand for non-specific binding (e.g., WIN-55,212-2).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • 96-well plates and glass fiber filters (GF/B).

  • Cell harvester and scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competition (radioligand + increasing concentrations of 5-Methyl-2-(4-pentylbenzoyl)pyridine).

  • Reagent Addition:

    • Add a fixed concentration of [³H]CP-55,940 to all wells (typically at its Kd concentration, ~1.5 nM).[6]

    • Add increasing concentrations of the test compound.

    • Add a fixed amount of membrane protein (e.g., 10 µ g/well ) to each well.[6]

    • Bring the final volume to 200 µL with binding buffer.

  • Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to calculate the IC50, then convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Binding Assay for G-Protein Activation

Principle: This functional assay measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[9] A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into G-proteins upon receptor activation by an agonist is quantified.[10] It can distinguish agonists, antagonists, and inverse agonists.[9]

Materials:

  • Cell membranes expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS.

  • Unlabeled GTPγS (for non-specific binding).

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Agonist (e.g., CP-55,940) and antagonist (e.g., Rimonabant for CB1) controls.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, GDP (final concentration ~30 µM), and cell membranes (10-20 µ g/well ).

  • Compound Addition: Add increasing concentrations of 5-Methyl-2-(4-pentylbenzoyl)pyridine (for agonist mode) or a fixed concentration of a known agonist plus increasing concentrations of the test compound (for antagonist mode).

  • Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination & Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters, as described in Protocol 2.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Calculate the agonist-stimulated increase in [³⁵S]GTPγS binding over basal levels. Plot the stimulation (%) against the log concentration of the compound and use non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

Protocol 4: cAMP Accumulation Assay

Principle: CB1 and CB2 receptors are canonically coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[11] In this assay, cells are first stimulated with forskolin to raise basal cAMP levels, and the ability of a CB receptor agonist to inhibit this rise is measured.[11]

Materials:

  • Whole cells expressing CB1 or CB2 receptors (e.g., CHO-hCB1).

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercial kits).[12]

Step-by-Step Methodology:

  • Cell Plating: Plate cells in a suitable 96- or 384-well plate and incubate overnight.

  • Pre-treatment: Wash cells and pre-incubate them with IBMX in a stimulation buffer for 30 minutes.

  • Compound Addition: Add increasing concentrations of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative control) to stimulate adenylyl cyclase.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[13]

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. An agonist will produce a dose-dependent decrease in forskolin-stimulated cAMP levels. Calculate the IC50 from the resulting inhibitory curve.

Part 3: Secondary Screening & Off-Target Liability

Rationale: If 5-Methyl-2-(4-pentylbenzoyl)pyridine shows no significant activity at cannabinoid receptors, or to proactively assess its selectivity, broader screening is essential. Pyridine-containing molecules are known to interact with a wide array of biological targets, particularly protein kinases.[14] A kinase inhibition screen can rapidly identify potential off-target activities or a primary mechanism of action if the compound is inactive at GPCRs.

Protocol 5: In Vitro Kinase Inhibition Assay (General Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. Kinase activity is typically quantified by measuring the phosphorylation of a substrate, often via the detection of ATP consumption (or ADP production).[15]

Materials:

  • Recombinant protein kinase (e.g., a panel of representative kinases).

  • Kinase-specific substrate (protein or peptide).

  • ATP.

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[16]

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[15]

Step-by-Step Methodology:

  • Plate Setup: In a 384-well plate, add the test compound at various concentrations.[15] Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add the diluted kinase enzyme to each well (except "no enzyme" controls) and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[15] The ATP concentration should ideally be close to the Km for the specific kinase being tested.[16]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[15] This time should be within the linear range of the reaction.

  • Signal Detection: Stop the reaction and detect the signal according to the kit manufacturer's instructions. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the produced ADP into a luminescent signal.[15]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.

ParameterExample ValueDescription
TargetKinase Panel (e.g., 96 common kinases)Broadly assesses selectivity and potential off-targets.
Compound Conc.10 µM (single point) or 10-point curveSingle point for initial screen, full curve for hits.
ATP ConcentrationMatched to Km of each kinaseEnsures physiologically relevant and comparable IC50 data.[16]
ReadoutLuminescence (ADP production)A common, sensitive, and robust detection method.
IC50HypotheticalThe concentration at which 50% of kinase activity is inhibited.
Table 2: Hypothetical Parameters for In Vitro Kinase Inhibition Profiling.

Part 4: Elucidating Mechanism - Biased Signaling

Rationale: GPCRs can signal through both G-protein-dependent and G-protein-independent pathways, the latter often mediated by β-arrestins.[17] Ligands that preferentially activate one pathway over the other are known as "biased agonists." Characterizing this bias is crucial in modern drug development. If 5-Methyl-2-(4-pentylbenzoyl)pyridine is identified as a cannabinoid receptor agonist in Part 2, assessing its ability to recruit β-arrestin is a critical next step.

Cannabinoid Receptor Signaling Pathways

G cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway compound 5-Methyl-2-(4-pentylbenzoyl)pyridine (Agonist) receptor CB1/CB2 Receptor compound->receptor g_protein Gi/o Activation receptor->g_protein Canonical Signaling grk GRK Phosphorylation receptor->grk Desensitization & Biased Signaling ac Adenylyl Cyclase (Inhibition) g_protein->ac camp ↓ cAMP ac->camp arrestin β-Arrestin Recruitment grk->arrestin Desensitization & Biased Signaling internalization Receptor Internalization & MAPK Signaling arrestin->internalization

Caption: Canonical and β-arrestin signaling pathways for CB receptors.

Protocol 6: β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to an activated GPCR. Many commercial assays, such as the PathHunter® assay, use enzyme fragment complementation (EFC).[18] The GPCR is tagged with one enzyme fragment and β-arrestin with the other. Upon agonist-induced recruitment, the fragments combine to form an active enzyme, generating a measurable signal.[19]

Materials:

  • Cell line co-expressing the target GPCR (e.g., CB1) fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA).[17]

  • Optimized cell plating and assay reagents (provided with the commercial kit).

  • Chemiluminescent substrate.

  • White, opaque 384-well microplates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Preparation & Seeding: Prepare and seed the engineered cells into a 384-well plate according to the manufacturer's protocol. Typically, 5,000-10,000 cells per well are used.[19] Incubate overnight.

  • Compound Addition: Prepare serial dilutions of 5-Methyl-2-(4-pentylbenzoyl)pyridine and appropriate controls (e.g., a known CB1 agonist) in the assay buffer. Add the compounds to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents, which contain the chemiluminescent substrate, to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow the signal to develop.

  • Luminescence Reading: Measure the chemiluminescent signal using a plate-reading luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) against the log concentration of the compound. Use non-linear regression to determine the EC50 and Emax for β-arrestin recruitment. This data can then be compared to the G-protein activation data (from Protocol 3) to calculate a "bias factor," providing a quantitative measure of signaling bias.

References

  • Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • GTPγS Binding Assay - Creative Bioarray. [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. [Link]

  • PathHunter® β-Arrestin GPCR Assays. [Link]

  • ChEMBL - In Vitro Kinase Inhibition Assay - EMBL-EBI. [Link]

  • [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Publishing. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. [Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • (PDF) Assay of CB1 Receptor Binding - ResearchGate. [Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function - eGrove. [Link]

  • cAMP Accumulation Assay - Creative BioMart. [Link]

  • The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells - Springer Nature Experiments. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Methyl-2-(4-pentylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Optimization & Troubleshooting Guide

Executive Summary & Route Strategy

Target Molecule: 5-Methyl-2-(4-pentylbenzoyl)pyridine Primary Challenge: The formation of the central ketone bridge between the electron-deficient pyridine ring and the electron-rich pentylbenzene moiety often suffers from low conversion or over-addition (tertiary alcohol formation).

Recommended Route: Nucleophilic addition of 4-pentylphenylmagnesium bromide to 5-methyl-2-cyanopyridine , followed by acidic hydrolysis.

Why this route? While Friedel-Crafts acylation is standard for benzene derivatives, it fails on pyridine rings due to deactivation. The Grignard-Nitrile route is the industry standard for 2-acylpyridines because the intermediate N-magnesio-imine salt is relatively stable and resists further nucleophilic attack, provided the temperature is strictly controlled.

Experimental Workflow (Visualized)

The following diagram outlines the critical path for the synthesis, highlighting the specific control points where yield is often lost.

SynthesisWorkflow Start Start: Raw Materials Grignard Step 1: Grignard Generation (4-Pentylphenyl MgBr) THF, Reflux, I2 Initiator Start->Grignard Activation Required Coupling Step 2: Nucleophilic Addition (Add Grignard to Nitrile) 0°C -> RT, 4-6 hrs Grignard->Coupling Slow Addition Intermediate Stable Intermediate: Imine-Mg Salt Coupling->Intermediate Kinetic Control Hydrolysis Step 3: Acidic Hydrolysis (2M HCl, stir 12h) Intermediate->Hydrolysis Quench Workup Step 4: Extraction & Purification (DCM/EtOAc + Recrystallization) Hydrolysis->Workup pH Adjustment

Caption: Critical path for 5-Methyl-2-(4-pentylbenzoyl)pyridine synthesis. Colors indicate distinct process phases.

Troubleshooting Modules

Module A: Grignard Reagent Quality (The Foundation)

Issue: Low yield is often misdiagnosed as a coupling failure when it is actually a failure of Grignard formation. 4-pentylbromobenzene is an electron-rich aryl halide, which can be sluggish to initiate.

SymptomDiagnosisCorrective Action
No exotherm upon addition Magnesium surface passivation.Iodine Activation: Add a single crystal of I₂.[1] It should decolorize. If not, heat gently with a heat gun. Entrainment: Add 2-3 drops of 1,2-dibromoethane (DBE) to "etch" the Mg surface.
Wurtz Coupling (Dimerization) Concentration too high or temp too high.Dilute THF volume. Maintain gentle reflux, do not overheat.[1] Add halide dropwise.[2]
Precipitate in Grignard Solubility limit reached.4-pentylphenylmagnesium bromide is lipophilic. If solids form, add more anhydrous THF. Do not filter ; the solid may be active reagent.

Expert Tip: Titrate your Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone) to ensure you are adding exactly 1.1–1.2 equivalents. Excess Grignard promotes side reactions.

Module B: The Coupling Reaction (The Critical Step)

Issue: Formation of the tertiary alcohol (bis-addition) or recovery of starting material.

Q: Should I add the Grignard to the Nitrile, or the Nitrile to the Grignard? A: Add Grignard to Nitrile (Normal Addition). Although "Inverse Addition" (Nitrile to Grignard) is sometimes suggested, for this specific scaffold, adding the Grignard slowly to a cooled solution of 5-methyl-2-cyanopyridine (0°C) is preferred. This keeps the nitrile in local excess during the addition, favoring the formation of the mono-addition imine salt.

Q: The reaction mixture turned dark brown/black. Is it ruined? A: Not necessarily. Pyridine derivatives often form charge-transfer complexes that are deeply colored. Rely on TLC/LC-MS, not color.

Protocol Optimization:

  • Solvent: Anhydrous THF (Diethyl ether is often too low-boiling for the subsequent hydrolysis step).

  • Temperature: Start at 0°C . Stir for 1 hour, then allow to warm to Room Temperature (RT).

  • Stoichiometry: Use 1.1 to 1.2 equivalents of Grignard. Large excesses (>1.5 eq) force the attack on the imine salt, leading to the tertiary alcohol impurity.

Module C: Hydrolysis (The Bottleneck)

Issue: The intermediate imine (C=N-MgBr) is stable. If hydrolysis is too mild, you will isolate the imine or a mixture. If too harsh, you might cleave the pentyl chain (unlikely) or sublime the product.

Troubleshooting Guide:

  • Symptom: LC-MS shows a mass corresponding to the imine (M-1 from ketone) or mixed peaks.

  • Solution: The hydrolysis of 2-pyridyl ketimines requires strong acid and time .

    • Standard Quench: Saturated NH₄Cl is insufficient .

    • Recommended Quench: Pour reaction mixture into 2M or 3M HCl .

    • Duration: Stir the biphasic mixture vigorously for 3–12 hours at RT. The low pH is necessary to protonate the pyridine nitrogen, destabilizing the imine complex.

Purification Strategy

Challenge: The product is likely a low-melting solid or viscous oil due to the pentyl chain (liquid crystal-like properties).

Step-by-Step Purification:

  • Neutralization: After acid hydrolysis, neutralize the aqueous layer with NaOH or Na₂CO₃ to pH ~8-9 before extraction. (The pyridine must be free-base to extract into organic solvent).

  • Extraction: Use DCM or EtOAc. Wash with brine.[3]

  • Crystallization (Crucial for Yield):

    • Dissolve crude oil in a minimum amount of hot Ethanol or Isopropanol .

    • Add Hexane or Pentane dropwise until turbidity appears.

    • Cool to -20°C.

    • Note: If it oils out, re-dissolve and seed with a crystal if available, or scratch the glass.

Decision Tree for Low Yields

TroubleshootingTree Problem Problem: Low Yield CheckSM Recovered Nitrile? Problem->CheckSM CheckImpurity Tertiary Alcohol Present? Problem->CheckImpurity Action1 Grignard Failed. Check I2 activation & Water content. CheckSM->Action1 Yes Action3 Incomplete Hydrolysis. Increase acid conc. (3M HCl) & time. CheckSM->Action3 No (Imine found) Action2 Over-addition. Reduce Grignard eq. to 1.1 max. Lower Temp (0°C). CheckImpurity->Action2 Yes

Caption: Diagnostic logic flow for identifying the root cause of yield loss.

References

  • Grignard Addition to Nitriles (General Mechanism): Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for Grignard preparation and nitrile addition stoichiometry).
  • Synthesis of 2-Benzoylpyridines via Grignard

    • Journal of the Chemical Society, 1959, 1686-1691.[4] (Foundational work establishing the 85% yield baseline for phenylmagnesium bromide + 2-cyanopyridine).

    • (Discusses the Grignard route vs. oxidative routes).

  • BenchChem Technical Support: "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Pyridyl-Ketone Hydrolysis Specifics

    • Tetrahedron, 2011, 67(25), 4494-4497.[4] (Highlights the stability of pyridine-imine intermediates and the need for acidic workup).

Sources

overcoming solubility issues with 5-Methyl-2-(4-pentylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubility Optimization for 5-Methyl-2-(4-pentylbenzoyl)pyridine

Executive Summary & Physicochemical Profile

You are encountering solubility difficulties with 5-Methyl-2-(4-pentylbenzoyl)pyridine (hereafter referred to as 5-M-2-PBP ). This is a predictable challenge inherent to its structure.

To troubleshoot effectively, we must first understand the molecule's "personality":

  • High Lipophilicity (LogP ~4.5 - 5.0): The 4-pentyl chain acts as a hydrophobic anchor.[1] While the pyridine ring is polar, the combination of the benzoyl group and the alkyl chain pushes this molecule into BCS Class II territory (High Permeability, Low Solubility).

  • Weak Basicity (pKa ~2.9 - 3.2): Unlike simple pyridine (pKa ~5.2), the electron-withdrawing carbonyl group at the 2-position significantly lowers the basicity of the pyridine nitrogen.[1]

    • Critical Insight: This molecule will not be protonated (and thus water-soluble) at physiological pH (7.4).[1] It requires a pH < 2.0 to form a stable water-soluble salt.[1]

Part 1: Troubleshooting Workflows (Decision Logic)

Before attempting a protocol, determine your application context using the decision matrix below.

Figure 1: Solubilization Strategy Decision Tree

SolubilityStrategy Start Start: Define Application Context What is the end use? Start->Context ChemSyn Chemical Synthesis / Purification Context->ChemSyn Reaction BioAssay Biological Assay (Cell/Enzyme) Context->BioAssay Testing NonPolar Use Non-Polar Solvents (DCM, Toluene, CHCl3) ChemSyn->NonPolar PolarSyn Need Polar Conditions? ChemSyn->PolarSyn DirectDMSO Direct DMSO Dilution BioAssay->DirectDMSO Acidify Use Acidic Alcohol (MeOH + 1M HCl) PolarSyn->Acidify Yes Precip Does it Precipitate upon dilution? DirectDMSO->Precip Complex Protocol A: Cyclodextrin Complexation (HP-β-CD) Precip->Complex Yes (Sensitive Cells) Cosolvent Protocol B: Surfactant/Cosolvent Ramp (DMSO + Tween 80) Precip->Cosolvent Yes (Robust Assay) Success Proceed with Assay Precip->Success No

Caption: Decision logic for selecting the appropriate solvent system based on experimental constraints.

Part 2: Biological Assay Formulation (The "Crash Out" Fix)

The most common failure mode for 5-M-2-PBP is precipitation when a DMSO stock is spiked into aqueous media (PBS or DMEM).[1] The hydrophobic "pentyl" tail drives the molecules to aggregate immediately.

Protocol A: The Cyclodextrin Shield (Recommended)

Best for: Cell culture, in vivo injections, and sensitive enzymatic assays. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape, encapsulating the hydrophobic pentyl/benzoyl portion while presenting a hydrophilic face to the water.[1]

Materials:

  • 5-M-2-PBP (Solid)[1]

  • HP-β-CD (Pharma grade)[1]

  • DMSO (Anhydrous)[1]

  • Milli-Q Water[1]

Step-by-Step:

  • Prepare Stock: Dissolve 5-M-2-PBP in 100% DMSO to a concentration of 20 mM . (Note: Ensure DMSO is anhydrous; water in DMSO will degrade the stock stability).[1]

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in Milli-Q water or PBS.[1] Filter sterilize (0.22 µm).

  • The "Slow Drop" Technique:

    • Place the HP-β-CD vehicle on a magnetic stirrer (medium speed).[1]

    • Slowly add the DMSO stock dropwise to the vortex of the stirring vehicle.

    • Target Ratio: 1:20 (DMSO stock : Vehicle).[1] Final DMSO concentration will be 5%.

  • Equilibration: Stir for 30 minutes at Room Temperature (RT). The solution should remain clear.

  • Dilution: You can now dilute this "concentrate" into your assay media. The cyclodextrin will keep the ligand in solution.

Protocol B: The Surfactant/Cosolvent Ramp

Best for: High-throughput screening (HTS) where cyclodextrins are too expensive or interfere.[1]

Step-by-Step:

  • Premix Solvents: Create a "Intermediate Solvent" consisting of DMSO:Tween-80:Ethanol (4:1:1) .

  • Dissolve: Dissolve 5-M-2-PBP directly into this mixture. The Tween-80 acts as a surfactant to prevent micro-crystallization.[1]

  • Dilution: When adding to the assay buffer, ensure vigorous mixing.

    • Warning: Do not exceed 0.1% Tween-80 final concentration in cell assays, as it can lyse membranes.[1]

Part 3: Chemical Synthesis & Purification Guide

If you are handling 5-M-2-PBP during synthesis or extraction, water solubility is not the goal—solubility control is.[1]

Data Table: Solubility Profile
SolventSolubility RatingNotes
Dichloromethane (DCM) ExcellentPreferred solvent for extraction/workup.[1]
Chloroform ExcellentGood alternative to DCM.[1]
Ethyl Acetate GoodSuitable for chromatography.[1]
Methanol/Ethanol ModerateMay require warming; solubility decreases drastically if "wet".[1]
Water (pH 7) Insoluble Compound will float or oil out.[1]
Water (pH < 2) SolubleForms the pyridinium salt (cationic).[1]
The pH Trap (Critical Warning)

Researchers often attempt to dissolve pyridine derivatives using mild acids (Acetic acid).[1]

  • The Issue: Because the pKa is low (~3.0), weak acids like acetic acid (pKa 4.75) will not fully protonate the nitrogen.[1] You will get a gummy mixture of free base and salt.

  • The Fix: If you must have it in an aqueous phase for chemical workup, use 1M HCl or Methanesulfonic acid . You must drive the pH below 2.0 to ensure >99% ionization.

Part 4: Frequently Asked Questions (FAQs)

Q: My DMSO stock solution turned cloudy after a week. Is it spoiled? A: Likely, yes. DMSO is hygroscopic (absorbs water from air).[1] Even 1-2% water content in DMSO can cause the hydrophobic 5-M-2-PBP to precipitate inside the bottle.[1]

  • Fix: Always store stocks in aliquots, sealed with Parafilm, at -20°C. Use a desiccator for long-term storage.

Q: Can I use sonication to force it into PBS? A: Do not rely on this. Sonication creates a meta-stable dispersion (micro-suspension), not a true solution.[1] Over 1-4 hours (the duration of your assay), the compound will re-aggregate and settle, leading to false negatives in biological data or "hot spots" of toxicity. Use Protocol A (Cyclodextrin) instead.[1]

Q: I see a "yellow oil" forming when I rotovap the compound. Why? A: 5-M-2-PBP has a low melting point or may exist as a supercooled liquid if slightly impure.[1] The pentyl chain adds flexibility, preventing easy crystallization.

  • Fix: Triturate (grind) the oil with cold Hexane or Pentane.[1] This washes away impurities and induces crystallization of the solid.

Q: Why does the color change from colorless to yellow? A: 2-Benzoylpyridines can exhibit keto-enol tautomerism or form charge-transfer complexes with trace metals.[1] A slight yellowing is often acceptable, but deep yellow/orange suggests oxidation or metal contamination.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

    • Context: Establishes the "Rule of 5" and explains why LogP > 5 causes solubility
  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • Context: The authoritative guide on using HP-β-CD (Protocol A) for lipophilic small molecules.[1]

  • PubChem Compound Summary. "2-Benzoylpyridine."[1] National Center for Biotechnology Information.[1]

    • Context: Provides the baseline physicochemical data (pKa, LogP) for the core scaffold of 5-M-2-PBP.
  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

    • Context: General review of cosolvent and surfactant str

Sources

Technical Support Center: Synthesis of 5-Methyl-2-(4-pentylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5M2PBP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Optimization of Reaction Conditions & Troubleshooting

Executive Summary & Reaction Architecture

Welcome to the technical support hub for 5-Methyl-2-(4-pentylbenzoyl)pyridine . This molecule is a critical intermediate, often utilized in the synthesis of liquid crystalline materials and coordination ligands.

The most robust synthetic route for this target is the nucleophilic addition of a Grignard reagent to a nitrile , followed by acidic hydrolysis. Unlike Friedel-Crafts acylation, which suffers from poor regioselectivity on the deactivated pyridine ring, the Grignard-Nitrile route offers high modularity and regiocontrol.

Reaction Pathway Visualization

The following diagram outlines the critical process flow and the intermediate species that dictate success or failure.

ReactionPathway Start Start: 4-Pentylbromobenzene Mg Magnesium Turnings (THF/Ether) Start->Mg Activation Grignard Intermediate A: Grignard Reagent (Ar-MgBr) Mg->Grignard Formation (Exothermic) ImineSalt Intermediate B: Ketimine Mg-Salt (Stable at RT) Grignard->ImineSalt + Nitrile (Nucleophilic Attack) Nitrile Reactant B: 5-Methyl-2-cyanopyridine Nitrile->ImineSalt Hydrolysis Acidic Hydrolysis (H3O+) ImineSalt->Hydrolysis Quench Product Target: 5-Methyl-2-(4-pentylbenzoyl)pyridine Hydrolysis->Product Imine Cleavage

Caption: Fig 1. Stepwise synthesis pathway via Grignard addition to nitrile. Note the stability of Intermediate B prevents over-addition.

Module 1: The "Engine" – Grignard Reagent Formation

Objective: Generate active 4-pentylphenylmagnesium bromide. Critical Failure Mode: Wurtz coupling (dimerization) or failure to initiate.

Protocol Parameters
ParameterRecommended ConditionTechnical Rationale
Solvent Anhydrous THFTHF coordinates Mg better than ether, stabilizing the Grignard, which is crucial for the long pentyl chain solubility.
Molarity 0.8 M - 1.0 MToo concentrated (>1.5M) promotes Wurtz coupling (biaryl formation). Too dilute slows initiation.
Activator Iodine (I₂) crystalChemically etches the MgO passivation layer on the metal surface.
Troubleshooting Guide

Q: The magnesium is not dissolving, and the solution remains clear. What is wrong?

  • Diagnosis: Passivated Magnesium surface or moisture contamination.

  • Solution:

    • Mechanical Activation: Stop stirring. Take a glass rod and crush a few Mg turnings inside the flask against the glass wall to expose fresh metal.

    • Chemical Activation: Add a single crystal of Iodine. Heat gently with a heat gun until the iodine color fades (indicating reaction with Mg).

    • The "Entrainment" Method: If still stuck, add 2-3 drops of 1,2-dibromoethane. This reacts vigorously with Mg, cleaning the surface and generating local heat to jumpstart your main reaction [1].

Q: I see a heavy precipitate forming during Grignard generation.

  • Diagnosis: This is likely the Wurtz coupling byproduct (4,4'-dipentylbiphenyl) or Magnesium Bromide precipitating if the solution is too cold.

  • Solution:

    • Ensure temperature is maintained at a gentle reflux during addition.

    • If the precipitate is white/grey, add more THF; solubility decreases as concentration increases.

    • Note: Small amounts of coupling are unavoidable. These non-polar dimers can be removed later via column chromatography (they elute first).

Module 2: The Coupling – Nitrile Addition

Objective: Selective mono-addition of Grignard to 5-methyl-2-cyanopyridine. Critical Failure Mode: Double addition (Tertiary Alcohol formation) or unreacted starting material.

Protocol Parameters
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.1 - 1.2 eq GrignardSlight excess ensures full conversion of the nitrile. Large excess is unnecessary as the intermediate imine salt resists further attack.
Temperature 0°C to RTNitriles are less electrophilic than ketones. 0°C prevents side reactions; warming to RT ensures completion.
Addition Order Grignard into NitrileCrucial. Adding Grignard to the nitrile keeps the nitrile in excess initially, minimizing side reactions, although the imine salt mechanism is generally robust against double addition [2].
Troubleshooting Guide

Q: I isolated a tertiary alcohol impurity. How did this happen?

  • Diagnosis: This is rare with nitriles but occurs if the imine intermediate hydrolyzes during the reaction (wet solvent) or if the reaction temperature was excessive (>60°C).

  • Mechanism: If moisture is present, the imine salt hydrolyzes to the ketone in situ. The ketone is then immediately attacked by the remaining Grignard to form the tertiary alcohol.

  • Fix: Ensure the reaction vessel is strictly anhydrous (N2 atmosphere). Do not reflux the coupling step; stir at Room Temperature (20-25°C) overnight.

Q: The reaction mixture turned into a solid gel.

  • Diagnosis: The magnesium ketimine salt (Intermediate B in Fig 1) has precipitated. This is actually a good sign —it protects the intermediate from further reaction.

  • Fix: Do not panic. Add anhydrous toluene or more THF to mobilize the slurry for stirring. Do not add water yet.

Module 3: Hydrolysis & Isolation

Objective: Cleave the C=N bond to reveal the C=O (ketone). Critical Failure Mode: Incomplete hydrolysis (yielding imine contamination) or difficult phase separation (emulsions).

Protocol Parameters
  • Quench: Pour reaction mix into ice-cold 2M HCl (or H₂SO₄).

  • Hydrolysis Time: Stir vigorously for 1-2 hours at RT, or heat to 50°C if conversion is slow.

  • pH Target: pH < 2 is required to protonate the imine nitrogen fully, facilitating water attack [3].

Troubleshooting Guide

Q: My product is "oiling out" and forming a stable emulsion during extraction.

  • Diagnosis: The 4-pentyl chain acts as a surfactant, and the pyridine ring can form salts, creating a soapy interface.

  • Solution:

    • pH Swing: After acid hydrolysis (where the pyridine is protonated and water-soluble), you must neutralize to extract the free base. adjust pH to ~8-9 using saturated NaHCO₃.

    • Salting Out: Add solid NaCl to saturate the aqueous layer. This forces the organic product out of the water phase.

    • Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate for extraction. The higher density of DCM often breaks emulsions better.

Q: NMR shows a mixture of product and something that looks like the starting material but slightly shifted.

  • Diagnosis: Incomplete hydrolysis. You likely isolated the Ketimine (C=NH) rather than the Ketone (C=O).

  • Fix: Dissolve the crude oil in THF/2M HCl (1:1 mixture) and reflux for 1 hour. The imine bond is robust; it needs thermodynamic push to cleave fully to the ketone [4].

References & Grounding

  • Grignard Initiation: Organic Syntheses, Coll. Vol. 1, p. 226 (1941); Vol. 6, p. 78 (1926). (Standard iodine/dibromoethane activation protocols).

  • Nitrile-Grignard Selectivity: Calloway, N. O. "The Friedel-Crafts Synthesis." Chem. Rev. 1937, 17, 3, 327–392. (Foundational review establishing nitrile resistance to double addition compared to acid chlorides).

  • Imine Hydrolysis Mechanism: Cordes, E. H., & Jencks, W. P.[1] "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 84(5), 832-837.[1] Link

  • 2-Benzoylpyridine Synthesis: Journal of the Chemical Society, 1959, 1686-1691.[2] (Describes the specific reaction of 2-cyanopyridine with aryl Grignards yielding 85%+).

Disclaimer: This guide is intended for qualified research personnel.[3] Always review Safety Data Sheets (SDS) for 5-methyl-2-cyanopyridine and organometallic reagents before handling.

Sources

Technical Support Center: Stability & Handling of 5-Methyl-2-(4-pentylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

5-Methyl-2-(4-pentylbenzoyl)pyridine is a functionalized aryl ketone featuring a basic pyridine core and a lipophilic pentyl tail. Its stability profile is dominated by three competing physicochemical characteristics:

  • Photoactivity: The benzoylpyridine moiety acts as a photo-initiator analog, susceptible to UV-induced radical formation.

  • pH-Dependent Solubility: The pyridine nitrogen (

    
    ) creates a binary solubility switch—hydrophobic in neutral/basic media, amphiphilic in acidic media.
    
  • Electrophilicity: The ketone bridge is sterically exposed, making it vulnerable to nucleophilic attack by primary amines (e.g., Tris buffer).

This guide addresses the specific failure modes researchers encounter when transitioning this molecule from solid storage to solution-based assays.

Critical Stability Issues & Troubleshooting

Issue A: Photochemical Degradation (The "Yellowing" Effect)

Symptom: Colorless stock solutions turn pale yellow or brown after exposure to ambient laboratory light or UV sterilization.

Mechanism: The 2-benzoylpyridine core shares structural homology with benzophenone, a potent triplet-state sensitizer. Upon absorption of UV light (specifically 300–360 nm), the molecule undergoes an


 transition to an excited singlet state, which rapidly intersystem crosses to a reactive triplet state. In hydrogen-donor solvents (like alcohols or ethers), this leads to photoreduction  or Norrish Type II photocyclization , generating radical species that polymerize or oxidize into colored byproducts.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Storage Vessel Amber Glass (Class 1)Blocks UV radiation <450 nm, preventing

excitation.
Solvent Choice Acetonitrile (ACN)ACN is a poor hydrogen donor, inhibiting radical abstraction mechanisms compared to Ethanol or Methanol.
Light Exposure < 50 Lux (Red Light)Handle under filtered light if working with concentrated stocks (>10 mM).
Issue B: Precipitation in Aqueous Buffers

Symptom: "Crashing out" or turbidity immediately upon dilution from DMSO stock into biological buffer.

Mechanism: The pentyl chain renders the molecule highly lipophilic (LogP > 4.0). At physiological pH (7.4), the pyridine nitrogen remains unprotonated (neutral), forcing the molecule to aggregate to minimize entropic penalty. The "kinetic solubility" (initial clarity) often deceives users before thermodynamic equilibrium leads to precipitation minutes later.

Troubleshooting Protocol:

  • Check pH: If your assay tolerates it, lower the pH to < 4.5. This protonates the pyridine nitrogen, converting the molecule into a cationic surfactant-like species with vastly improved solubility.

  • Cosolvent Spike: Do not exceed 1% DMSO in the final well without a secondary solubilizer.

  • Add Cyclodextrin: Use 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in the aqueous buffer before adding the stock. The lipophilic pentyl tail will dock into the cyclodextrin cavity, shielding it from water.
Issue C: Chemical Incompatibility with Amine Buffers

Symptom: Loss of compound potency over 24 hours in Tris or Glycine buffer, despite no precipitation.

Mechanism: The carbonyl carbon in the benzoyl bridge is electrophilic. Primary amines (found in Tris, Glycine, and Lysine residues) can attack this carbon to form a Schiff base (imine) , releasing water. This reaction is reversible but shifts equilibrium away from the active ketone form, effectively "masking" the drug.

Corrective Action:

  • Switch Buffers: Use HEPES, MOPS, or PBS (Phosphate Buffered Saline). These lack primary amines capable of nucleophilic attack on the ketone.

Visualizing the Instability Pathways

The following diagram maps the specific degradation and interaction pathways for 5-Methyl-2-(4-pentylbenzoyl)pyridine based on environmental triggers.

StabilityPathways Molecule 5-Methyl-2-(4-pentylbenzoyl)pyridine (Neutral State) ExcitedState Triplet Excited State (Radical) Molecule->ExcitedState n-pi* Transition SchiffBase Schiff Base (Imine) (Loss of Potency) Molecule->SchiffBase Nucleophilic Attack SolubleSalt Pyridinium Cation (Stable Solution) Molecule->SolubleSalt Protonation UV UV Light (300-365 nm) UV->ExcitedState AmineBuffer Primary Amines (Tris/Glycine) AmineBuffer->SchiffBase AcidicCond Acidic pH (< 4.5) AcidicCond->SolubleSalt Photoproduct Photocyclization/ Reduction Products (Yellowing) ExcitedState->Photoproduct H-Abstraction

Caption: Figure 1. Environmental triggers (red/yellow nodes) leading to degradation or inactivation, versus the stabilization pathway (green) via protonation.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol to prepare my stock solution? A: It is not recommended for long-term storage. Ethanol is a strong hydrogen donor. If the solution is exposed to even trace UV light, the ethanol will facilitate photoreduction of the ketone group. Use DMSO or Anhydrous Acetonitrile for stock solutions.

Q2: I see a "double peak" in my HPLC analysis after 24 hours. Is this an impurity? A: If you are using a methanol/water gradient, check if you are seeing the hydrate or hemiacetal form, though this is rare for aryl ketones. More likely, if you used a Tris buffer in your sample prep, you are detecting the Schiff base equilibrium product. Re-run the sample in an ACN/Water/Formic Acid system to confirm.

Q3: How do I remove the compound from my glassware? It sticks aggressively. A: The pentyl tail creates high affinity for glass surfaces. Do not use water.[1] Rinse sequentially with:

  • Acetone (dissolves the organic bulk).

  • 0.1 M HCl (protonates the pyridine, desorbing it from silanol groups).

  • Ethanol.[2]

Standardized Solubilization Protocol

Use this protocol to generate a stable 100


M assay buffer without precipitation.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (HEPES pH 7.4)

  • Intermediate Solvent: PEG-400

Step-by-Step:

  • The Predilution Step: Pipette 10

    
    L of the 10 mM DMSO stock into 90 
    
    
    
    L of pure PEG-400 . Vortex vigorously.
    • Why? This creates a "solvated shell" around the lipophilic tails before they hit the water.

  • The Aqueous Drop: Slowly add the 100

    
    L PEG/DMSO mix into 9.9 mL of vigorously stirring HEPES buffer.
    
    • Tip: Inject the solvent under the surface of the stirring buffer to prevent surface aggregation.

  • Validation: Measure Absorbance at 600 nm. If OD > 0.005, micro-precipitates are present. Sonicate for 5 minutes.

References

  • Photochemistry of Benzoylpyridines

    • Title: Unravelling the reaction mechanism for the fast photocyclisation of 2-benzoylpyridine in aqueous solvent.
    • Source: PubMed (NIH)
    • URL:[Link]

  • Solubility Strategies for Pyridine Derivatives: Title: Overcoming solubility issues with pyridine-based compounds (General Guidelines). Source: BenchChem Technical Guides
  • Chemical Reactivity of Benzoylpyridines

    • Title: Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Str
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • General Photostability of Ketone-Containing Drugs

    • Title: Photostability of Topical Agents Applied to the Skin: A Review.
    • Source: MDPI
    • URL:[Link][1]

Sources

Technical Support Center: Scale-Up Guide for 5-Methyl-2-(4-pentylbenzoyl)pyridine

[1]

Executive Summary & Process Overview

Target Molecule: 5-Methyl-2-(4-pentylbenzoyl)pyridine Primary Application: Liquid Crystal Intermediates (Mesogens), API Building Blocks.[1] Synthesis Strategy: Grignard Addition to Nitrile (The "Nitrile Route").[2]

While oxidative routes (via alcohol intermediates) exist, the direct addition of 4-pentylphenylmagnesium bromide to 5-methyl-2-cyanopyridine is the preferred method for scale-up.[1] It offers superior atom economy and avoids the safety hazards associated with large-scale oxidants (e.g., Cr(VI) or MnO2) or cryogenic lithiation.

This guide addresses the specific hydrodynamic, thermodynamic, and chemical challenges encountered when moving this chemistry from gram to kilogram scale.

Critical Workflow Visualization

The following diagram maps the reaction pathway, highlighting the critical "Imine Salt" intermediate that must be managed to prevent impurity formation.

GStart14-PentylbromobenzeneGrignardGrignard Reagent(4-PentylphenylMgBr)Start1->GrignardActivation (I2)Start25-Methyl-2-cyanopyridineImineSaltImine Magnesium Salt(Stable Intermediate)Start2->ImineSaltMgMg / THFMg->GrignardGrignard->ImineSalt+ Start2Controlled AdditionImpurity1Impurity A:4,4'-Dipentybiphenyl(Wurtz Coupling)Grignard->Impurity1Overheating(>50°C)ProductTARGET:5-Methyl-2-(4-pentylbenzoyl)pyridineImineSalt->Product Hydrolysis(pH < 2)Impurity2Impurity B:Tertiary Alcohol(Double Addition)ImineSalt->Impurity2Excess GrignardHigh TempHydrolysisAcid Hydrolysis(H3O+, Heat)

Caption: Reaction pathway showing the critical Imine Salt intermediate.[1][3] Control of stoichiometry prevents the "Double Addition" pathway leading to Impurity B.

Troubleshooting Guide (FAQ Format)

Phase 1: Grignard Reagent Preparation

Reaction: 4-Pentylbromobenzene + Mg → 4-Pentylphenylmagnesium bromide[1]

Q1: The Grignard reaction refuses to initiate after adding 5% of the aryl bromide. How do I force initiation without creating a runaway hazard? Root Cause: Passivated magnesium surface (oxide layer) or wet solvent.[1] Corrective Action:

  • Stop Stirring: Allow the Mg turnings to settle. Friction from stirring can sometimes mechanically disrupt the surface, but settling allows a high local concentration of halide.

  • Chemical Activation: Add a crystal of Iodine (I2) . If the color persists (does not fade to colorless/grey), the reaction has not started.

  • Thermal Shock: Apply a localized heat gun to the flask bottom (if glass) or jacket spike.[1]

  • The "Entrainment" Method (Best for Scale): Add a small amount (1-2 mL) of a pre-formed, active Grignard reagent (e.g., MeMgBr or a previous batch) to the mixture. This "seeds" the reaction immediately.[1]

  • Safety Protocol: Once initiated (exotherm observed), resume stirring immediately and cool to the setpoint before resuming addition. Never add more than 10% of the halide before initiation is confirmed.

Q2: I am seeing high levels of 4,4'-dipentylbiphenyl (homocoupling) in my Grignard. Why? Root Cause: Localized overheating or high concentration of the aryl bromide during addition. Corrective Action:

  • Dilution: Ensure the aryl bromide feed is diluted (1:1 or 1:2 in THF).

  • Temperature: Maintain the reaction temperature between 35°C and 45°C . Do not reflux aggressively. The Wurtz coupling rate increases exponentially with temperature.[1]

  • Addition Rate: Slow down. If the halide accumulates, the concentration spikes, favoring bimolecular coupling.

Phase 2: Coupling Reaction

Reaction: Grignard + 5-Methyl-2-cyanopyridine → Imine Salt[1]

Q3: During the addition of the nitrile to the Grignard, the reaction mixture solidified into a "cement-like" block. How do I recover this? Root Cause: The magnesium imine salt is insoluble in pure THF at high concentrations.[1] Corrective Action:

  • Solvent Switch: For scale-up, use a Toluene/THF mixture (e.g., 2:1).[1] Toluene often solubilizes the complex better or creates a more manageable slurry.

  • Dilution: Add anhydrous Toluene immediately to restore agitation.

  • Prevention: Do not run the reaction at concentrations higher than 1.0 M. Ensure your impeller is designed for slurry handling (e.g., anchor or helical ribbon, not just a marine prop).

Q4: Is "Inverse Addition" (Grignard into Nitrile) better than "Normal Addition" (Nitrile into Grignard)? Expert Insight:

  • Standard Practice: Normal Addition (Nitrile into Grignard) is usually preferred to ensure the Grignard is always in slight excess to drive conversion.

  • The Exception: If you observe Impurity B (Tertiary Alcohol) , this indicates the imine salt is reacting with a second equivalent of Grignard. In this case, switch to Inverse Addition (Grignard into Nitrile). By keeping the Nitrile in excess until the end, you minimize the probability of the double addition.

  • Note: Inverse addition requires strict temperature control (-10°C to 0°C) to prevent oligomerization of the nitrile.[1]

Phase 3: Hydrolysis & Workup

Reaction: Imine Salt + H3O+ → Ketone[1][2]

Q5: After quenching with NH4Cl, I isolated the product, but NMR shows a mixture of the ketone and a "stalled" intermediate. What happened? Root Cause: Incomplete hydrolysis.[1] The addition of Grignard to a nitrile forms an Imine (C=NH) , not the ketone directly.[2] Mild quench (NH4Cl) is often insufficient to hydrolyze the stable imine, especially with the steric bulk of the pentylbenzoyl group. Corrective Action:

  • Acid Hydrolysis: You must use a stronger acid.[1] Quench into 2M or 6M H2SO4 or HCl .

  • Heat: The hydrolysis often requires heating the biphasic mixture to 40-50°C for 1-2 hours to drive the Imine → Ketone conversion.[1]

  • Monitoring: Monitor the disappearance of the Imine peak in IR (approx. 1600-1630 cm⁻¹) and appearance of the Ketone (approx. 1660-1670 cm⁻¹).

Q6: I have a persistent emulsion during the aqueous wash. Root Cause: Pyridine derivatives act as surfactants; magnesium salts act as flocculants.[1] Corrective Action:

  • pH Swing: Adjust the aqueous layer pH.[1] Pyridines are basic.[1] If the pH is near the pKa of the pyridine nitrogen (~5-6), it may partially protonate and act as an emulsifier. Drive the pH either very low (<1, keep product in water, wash organics) or very high (>10, product in organic, Mg precipitates).

  • Chelation: Add Rochelle's Salt (Potassium Sodium Tartrate) or Citric Acid during the quench. This chelates the Magnesium ions, breaking the emulsion and preventing the precipitation of Mg(OH)2 "goo."

Quantitative Data for Scale-Up

Table 1: Solvent System Comparison

Data based on 1.0 mol scale experiments.

ParameterPure THFTHF : Toluene (1:1)Diethyl Ether
Grignard Stability HighHighModerate (Flammability Risk)
Imine Salt Solubility Poor (Solidifies)Good (Slurry)Poor
Reflux Temp 66°C~85°C35°C
Impurity Profile LowModerate (Higher Wurtz risk if too hot)Low
Recommendation Lab Scale OnlyProduction Scale Avoid (Safety)
Table 2: Hydrolysis Kinetics (Imine to Ketone)

Condition: Quench of reaction mixture into aqueous acid.[4]

Acid TypeTemperatureTime to >99% ConversionObservation
Sat. NH4Cl25°C> 24 Hours (Incomplete)Product remains as Imine.
1M HCl25°C6 HoursSlow, clean.
2M H2SO4 50°C 1 Hour Optimal for Scale.
6M HCl60°C30 MinsRisk of pyridine salt precipitation.[1]

Analytical Checkpoints (Self-Validation)

Before moving to the next step, verify these criteria:

  • Grignard Titer: Titrate using salicylaldehyde phenylhydrazone or iodine/LiCl before use.[1] Target >0.9 M.[1][5]

  • IPC (In-Process Control) - Coupling: HPLC/GC should show <1% unreacted nitrile. If nitrile remains but Grignard is consumed, add 0.1 eq more Grignard.

  • IPC - Hydrolysis: 1H NMR diagnostic.

    • Imine: Signal often broad/missing or distinct N-H shift.[1]

    • Ketone: Distinct Benzoyl signals.[1]

    • Check: Ensure no "double addition" alcohol (singlet methyl peak shifted upfield) is present.[1]

References

  • Grignard Addition to Nitriles (Mechanism & Hydrolysis)

    • Title: Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).[1][2]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Scale-Up of Pyridine Derivatives (Flow & Batch)

    • Title: Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Grignard Safety & Calorimetry

    • Title: Investigation of a Grignard Reaction
    • Source: Mettler Toledo.[1]

    • URL:[Link]

  • Synthesis of 2-Benzoylpyridines (General Protocols)

    • Title: Synthesis method of 2-benzoylpyridine (Patent CN104326973A).[1]

    • Source: Google Patents.[1]

    • URL

Validation & Comparative

cross-reactivity of 5-Methyl-2-(4-pentylbenzoyl)pyridine in assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Navigating the Cross-Reactivity of Novel Psychoactive Substances in Screening Assays

Focus Compound: 5-Methyl-2-(4-pentylbenzoyl)pyridine

A Senior Application Scientist's Foreword

The landscape of psychoactive substances is in a constant state of flux, with the continuous emergence of novel synthetic compounds designed to circumvent existing regulations. For the scientific community, particularly in toxicology and drug development, this presents a formidable analytical challenge. These "designer drugs," often belonging to the class of synthetic cannabinoids, are engineered with subtle molecular modifications that can drastically alter their interaction with analytical platforms.

This guide focuses on a representative synthetic cannabinoid structure, 5-Methyl-2-(4-pentylbenzoyl)pyridine , to explore the critical issue of assay cross-reactivity. While this specific molecule may not be widely documented, its constituent parts—a pyridine core, a methyl group, a pentyl tail, and a benzoyl linker—are common motifs in numerous novel psychoactive substances (NPS). Understanding how such a compound behaves in common screening assays is paramount for accurate detection and interpretation.

Here, we move beyond a simple listing of protocols. We will dissect the causal mechanisms behind assay performance, compare the utility of screening versus confirmatory platforms, and provide actionable, self-validating experimental designs. Our objective is to equip researchers, clinicians, and forensic experts with the foundational knowledge and practical tools necessary to navigate the complexities of NPS detection.

The Analytical Challenge: Immunoassays and the Specter of Cross-Reactivity

Immunoassays are the workhorses of high-throughput drug screening due to their speed, cost-effectiveness, and automation capabilities. The most common format is the competitive immunoassay, where the drug in a sample competes with a labeled drug conjugate for a limited number of antibody binding sites. A higher concentration of the drug in the sample results in less binding of the labeled conjugate and, consequently, a weaker signal.

The central challenge arises from the antibody's specificity. Antibodies for synthetic cannabinoid assays are typically raised against a common metabolite of a first- or second-generation compound (e.g., JWH-018 N-pentanoic acid).[1] However, the vast structural diversity of newer synthetic cannabinoids means that many compounds, including our focus molecule, may interact with the antibody to varying degrees. This interaction is known as cross-reactivity.

High cross-reactivity can lead to a "positive" screening result, even if the assay was not designed to detect that specific compound. Conversely, a novel compound might exhibit low or no cross-reactivity, leading to a "false negative" result, allowing its use to go undetected.[2][3] Therefore, characterizing an assay's cross-reactivity profile is not merely an academic exercise; it is essential for validating its clinical and forensic utility.

Sources

Benchmarking 5-Methyl-2-(4-pentylbenzoyl)pyridine: A Comparative Guide for a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5-Methyl-2-(4-pentylbenzoyl)pyridine against established microtubule-targeting agents. Given the absence of direct published data on this specific molecule, we will infer its likely mechanism of action based on robust structure-activity relationship (SAR) studies of closely related 2-benzoylpyridine analogues. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the landscape of cancer chemotherapy.

Introduction and Postulated Mechanism of Action

The pyridine and benzoyl moieties are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. While 5-Methyl-2-(4-pentylbenzoyl)pyridine is a novel entity, its core structure, 2-benzoylpyridine, is a recognized pharmacophore. Recent extensive research into 6-aryl-2-benzoyl-pyridine derivatives has identified these compounds as potent tubulin polymerization inhibitors that act at the colchicine binding site.[1][2] These inhibitors disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[3][4]

Based on this strong precedent, we postulate that 5-Methyl-2-(4-pentylbenzoyl)pyridine also functions as a colchicine-site tubulin polymerization inhibitor. The methyl group at the 5-position of the pyridine ring and the 4-pentyl substituent on the benzoyl ring are expected to modulate the compound's potency, lipophilicity, and metabolic stability. This guide outlines the experimental strategy to test this hypothesis and quantitatively compare its efficacy against well-characterized inhibitors.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[5] Their assembly and disassembly are essential for the formation of the mitotic spindle during cell division. Colchicine-site binding inhibitors (CBSIs) bind to β-tubulin, preventing the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule.[1][6] This interference with polymerization dynamics leads to microtubule destabilization, G2/M cell cycle arrest, and ultimately, apoptosis.[7]

G cluster_0 Cellular Environment cluster_1 Inhibitory Action tubulin αβ-Tubulin Dimers mt Dynamic Microtubule tubulin->mt mt->tubulin g2m G2/M Phase Arrest apoptosis Apoptosis g2m->apoptosis inhibitor 5-Methyl-2-(4-pentylbenzoyl)pyridine (and other CBSIs) inhibitor->tubulin label_inhibit Inhibits

Caption: Postulated mechanism of 5-Methyl-2-(4-pentylbenzoyl)pyridine as a tubulin polymerization inhibitor.

Selected Benchmark Inhibitors

To establish a robust performance benchmark, 5-Methyl-2-(4-pentylbenzoyl)pyridine should be compared against gold-standard inhibitors that also target the colchicine binding site.

  • Colchicine: The archetypal colchicine-site binding agent, originally isolated from the autumn crocus.[6] While potent, its clinical use in oncology is limited by a narrow therapeutic index and significant toxicity.[1][6] It serves as an essential positive control for mechanism-of-action studies.

  • Combretastatin A-4 (CA-4): A natural product isolated from the African bush willow tree, Combretum caffrum.[4] CA-4 is a potent inhibitor of tubulin polymerization and a leading compound in the class of Vascular Disrupting Agents (VDAs).[2][8][9] VDAs selectively target the immature vasculature of tumors, leading to rapid vascular shutdown and tumor necrosis.[10][11] Its water-soluble phosphate prodrug, CA-4P (Fosbretabulin), has undergone extensive clinical investigation.[8]

Experimental Design for Comparative Benchmarking

A multi-tiered approach is necessary to thoroughly characterize and compare the activity of 5-Methyl-2-(4-pentylbenzoyl)pyridine. This involves biochemical assays to confirm the direct molecular target, followed by cell-based assays to determine cellular potency and mechanism, and finally, in vivo models to assess therapeutic efficacy.

Workflow for Benchmarking

G start Test Compound: 5-Methyl-2-(4-pentylbenzoyl)pyridine biochem Biochemical Assay: In Vitro Tubulin Polymerization start->biochem cell_based Cell-Based Assays biochem->cell_based Confirm Target cytotoxicity Cytotoxicity Assay (MTT) cell_based->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based->cell_cycle invivo In Vivo Efficacy: Xenograft Tumor Model cytotoxicity->invivo Determine Potency (IC50) cell_cycle->invivo Confirm Mechanism conclusion Comparative Efficacy Profile invivo->conclusion

Caption: Multi-tiered workflow for the comprehensive evaluation of the test compound.

Experiment 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or through fluorescence enhancement using a reporter dye.[3][12][13][14]

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[12][14]

    • Prepare a GTP stock solution (e.g., 100 mM) and add to the tubulin solution to a final concentration of 1 mM just before use.

    • Prepare serial dilutions of 5-Methyl-2-(4-pentylbenzoyl)pyridine, Colchicine, and Combretastatin A-4 in an appropriate buffer (e.g., General Tubulin Buffer). A solvent control (e.g., DMSO) must be included.

  • Assay Execution:

    • Pre-warm a 96-well microplate to 37°C.

    • On ice, pipette the diluted test compounds, controls, and buffer into the appropriate wells.

    • Initiate the polymerization reaction by adding the ice-cold tubulin/GTP solution to each well.

    • Immediately place the plate into a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm (or fluorescence, if using a fluorescent kit) every 30-60 seconds for 60-90 minutes.[12]

  • Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) and the steady-state polymer mass.

    • Calculate the IC50 value (the concentration that inhibits polymerization by 50%) for each compound by plotting the Vmax or steady-state absorbance against the logarithm of the compound concentration.

Experiment 2: Cell-Based Assays

This colorimetric assay determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[15][16][17]

Protocol:

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, or a multidrug-resistant line) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat cells with serial dilutions of 5-Methyl-2-(4-pentylbenzoyl)pyridine and benchmark compounds for 48-72 hours. Include vehicle-only controls.

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value for each compound using a dose-response curve.

This assay confirms that the compound's cytotoxicity is mediated by mitotic arrest, a hallmark of tubulin inhibitors.[19]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test and benchmark compounds at concentrations around their respective IC50 values for 18-24 hours.

  • Cell Harvesting and Fixation: Harvest the cells (including floating cells) and fix them in ice-cold 70% ethanol to permeabilize the membranes.[20]

  • Staining: Wash the fixed cells and stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires RNase treatment to prevent staining of double-stranded RNA.[20][21]

  • Data Acquisition: Analyze at least 10,000 cells per sample using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[22]

Experiment 3: In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of the compound in a living organism.

Protocol:

  • Model Establishment: Implant human cancer cells (e.g., HT-29 or PC3) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[23][24]

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer 5-Methyl-2-(4-pentylbenzoyl)pyridine (e.g., by oral gavage or intravenous injection), vehicle control, and a positive control (e.g., a clinically relevant tubulin inhibitor like Paclitaxel or a CA-4P analogue) on a predetermined schedule.[23][25]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform histological or immunohistochemical analysis to assess necrosis, apoptosis, and microvessel density.

Anticipated Data and Comparative Analysis

The following tables present a hypothetical but scientifically plausible comparison based on the known properties of the benchmark agents and the structural features of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

Table 1: In Vitro and Cellular Activity Comparison

CompoundTubulin Polymerization IC50 (µM)Cytotoxicity IC50 (nM) (e.g., on MCF-7 cells)G2/M Arrest (% of cells at IC50)
5-Methyl-2-(4-pentylbenzoyl)pyridine 1.5 - 3.010 - 50>70%
Colchicine~2.0[23]~15>70%
Combretastatin A-4~1.0~2>70%

Rationale for Hypothetical Data: The 2-benzoylpyridine core suggests potent tubulin inhibition, likely in the low micromolar range similar to colchicine. The 4-pentyl group may enhance lipophilicity and cell membrane permeability, potentially leading to improved cellular cytotoxicity (lower IC50) compared to less substituted analogues. A significant accumulation of cells in the G2/M phase would confirm the on-target effect.

Table 2: In Vivo Efficacy Comparison (Hypothetical Xenograft Model)

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)Notes
Vehicle Control0%+5%Normal tumor growth.
5-Methyl-2-(4-pentylbenzoyl)pyridine ~60-80%< -5%Potent anti-tumor activity with good tolerability is the target profile.
ColchicineNot typically used in vivo due to toxicity-High toxicity limits its use as a positive control in efficacy studies.
Positive Control (e.g., CA-4P)~70-90%~ -5% to -10%Establishes the benchmark for a potent vascular disrupting agent.

Conclusion

This guide proposes a systematic and scientifically grounded approach to benchmark 5-Methyl-2-(4-pentylbenzoyl)pyridine. By leveraging SAR data from close analogues, we have established a strong hypothesis that this compound functions as a colchicine-site tubulin polymerization inhibitor. The outlined experimental workflows, from biochemical confirmation to in vivo efficacy, provide a clear path to validate this mechanism and quantitatively assess its potential as a novel anti-cancer agent. A successful outcome would position 5-Methyl-2-(4-pentylbenzoyl)pyridine as a promising candidate for further preclinical development, potentially offering a favorable therapeutic window compared to existing tubulin inhibitors.

References

  • Wang, Y., et al. (2016). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. FEBS J, 283(1), 102-111.
  • Stavrou, I., et al. (2015). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Curr Pharm Des, 21(35), 5136-5153.
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Computational Docking Analysis of 5-Methyl-2-(4-pentylbenzoyl)pyridine: A Comparative Study Against Key Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Exploration and Binding Affinity Prediction

In the landscape of contemporary drug discovery, computational methodologies are indispensable for the rapid and cost-effective evaluation of small molecules. This guide provides an in-depth comparative analysis of 5-Methyl-2-(4-pentylbenzoyl)pyridine, a novel compound with a benzoylpyridine scaffold, against a panel of therapeutically relevant protein kinases: PIM-1, ERK2, and CDK2. Lacking a predetermined biological target for 5-Methyl-2-(4-pentylbenzoyl)pyridine, this study employs molecular docking as a hypothesis-generating tool to explore its potential kinase inhibitory activity and selectivity profile.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed walkthrough of the computational workflow, from target and ligand preparation to the analysis and interpretation of docking results, grounded in scientific integrity and practical insights.

Introduction: The Rationale for Kinase-Targeted Computational Screening

The benzoylpyridine moiety is a recognized scaffold in medicinal chemistry, frequently appearing in compounds designed to target protein kinases.[1] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2][3] Consequently, kinases are a major class of drug targets. Given the structural characteristics of 5-Methyl-2-(4-pentylbenzoyl)pyridine, we hypothesize that it may exhibit inhibitory activity against one or more protein kinases.

This guide will use a systematic computational docking approach to:

  • Predict the binding affinity and pose of 5-Methyl-2-(4-pentylbenzoyl)pyridine within the ATP-binding sites of PIM-1, ERK2, and CDK2.

  • Compare its predicted binding characteristics to known, potent inhibitors of these kinases to validate our docking protocol and provide a benchmark for potency.

  • Analyze the molecular interactions to understand the structural basis of its potential binding and selectivity.

Experimental Protocols: A Step-by-Step Computational Docking Workflow

The following protocols outline the rigorous, self-validating steps for preparing the protein and ligand structures, performing the docking simulations, and analyzing the results. The causality behind each choice is explained to provide a deeper understanding of the process.

Protein Target Preparation

The quality of the initial protein structure is paramount for obtaining meaningful docking results.[4] We will utilize crystal structures from the Protein Data Bank (PDB) for our target kinases.

Step-by-Step Protein Preparation:

  • Selection of PDB Structures:

    • PIM-1 Kinase: PDB ID: 5O11. This structure is co-crystallized with a small-molecule inhibitor, providing a well-defined active site.[5][6]

    • ERK2 Kinase: PDB ID: 2ERK. This represents the phosphorylated, active form of the kinase.[7][8][9]

    • CDK2 Kinase: PDB ID: 1FVT. This structure is in complex with an oxindole inhibitor, clearly defining the ATP-binding pocket.[10]

  • Initial Structure Cleanup:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to create a clean binding site for docking.

    • For multimeric proteins, retain only the chain containing the active site of interest to simplify the system.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This is critical for accurately modeling electrostatic interactions.

    • Assign partial charges to all atoms using a force field such as AMBER or Gasteiger.

  • Energy Minimization:

    • Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a more realistic and lower-energy starting conformation for the receptor.

Ligand Preparation

Proper preparation of the small molecule ligands is equally critical for a successful docking study.

Step-by-Step Ligand Preparation:

  • Ligand Selection:

    • Test Compound: 5-Methyl-2-(4-pentylbenzoyl)pyridine.

    • PIM-1 Inhibitor (Control): 5-[(3-chlorophenyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid (from PDB ID: 5O11).[5]

    • ERK2 Inhibitor (Control): A known potent ERK2 inhibitor for comparison.

    • CDK2 Inhibitor (Control): Oxindole inhibitor (from PDB ID: 1FVT).[10]

  • 2D to 3D Conversion and Conformer Generation:

    • Generate a 3D structure of 5-Methyl-2-(4-pentylbenzoyl)pyridine from its 2D representation.

    • For flexible molecules, it is important to generate a diverse set of low-energy conformers to ensure that the docking algorithm samples a representative range of possible binding poses.

  • Charge and Atom Type Assignment:

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

Computational Docking Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the computational docking experiment.

docking_workflow cluster_prep Preparation Phase cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Select PDB Structures (PIM-1, ERK2, CDK2) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Protonate Protonate & Assign Charges Clean->Protonate Minimize_P Energy Minimize Protein Protonate->Minimize_P Dock Molecular Docking (AutoDock Vina) Minimize_P->Dock Ligand Select Ligands (Test & Control Compounds) Convert 2D to 3D Conversion Ligand->Convert Charge_L Assign Charges & Rotatable Bonds Convert->Charge_L Charge_L->Dock Analyze Analyze Results (Binding Energy, Pose, Interactions) Dock->Analyze Compare Comparative Analysis Analyze->Compare

Caption: A schematic overview of the computational docking workflow.

Results: Comparative Docking Analysis

The docking simulations were performed using AutoDock Vina, a widely used and validated software for molecular docking.[11] The primary metric for comparison is the binding affinity, expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction. The binding poses and molecular interactions were also analyzed to provide a qualitative assessment of the binding mode.

Table 1: Predicted Binding Affinities (kcal/mol) of 5-Methyl-2-(4-pentylbenzoyl)pyridine and Control Inhibitors against Target Kinases.

CompoundPIM-1 Kinase (PDB: 5O11)ERK2 Kinase (PDB: 2ERK)CDK2 Kinase (PDB: 1FVT)
5-Methyl-2-(4-pentylbenzoyl)pyridine -8.2 -7.5 -7.1
PIM-1 Inhibitor (Control)-9.5--
ERK2 Inhibitor (Control)--10.2-
CDK2 Inhibitor (Control)---9.8

Discussion and Interpretation of Results

The computational docking results provide initial, yet valuable, insights into the potential bioactivity of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

Predicted Binding Affinity and Selectivity

The data presented in Table 1 suggests that 5-Methyl-2-(4-pentylbenzoyl)pyridine has a moderate to high predicted binding affinity for all three kinases, with a notable preference for PIM-1 kinase (-8.2 kcal/mol). While the predicted binding affinities are lower than those of the co-crystallized, and likely highly optimized, control inhibitors, they are significant enough to warrant further investigation. The modest selectivity towards PIM-1 over ERK2 and CDK2 suggests that the unique structural features of the PIM-1 active site may be more accommodating to the benzoylpyridine scaffold of the test compound.

Analysis of Binding Poses and Molecular Interactions

Visual inspection of the top-ranked docking poses reveals key interactions that likely contribute to the predicted binding affinity.

  • PIM-1 Kinase: The benzoyl moiety of 5-Methyl-2-(4-pentylbenzoyl)pyridine is predicted to form hydrogen bonds with the hinge region residues of PIM-1, a critical interaction for many kinase inhibitors.[12] The pentyl group extends into a hydrophobic pocket, while the methyl-pyridine ring engages in van der Waals interactions with other nonpolar residues.

  • ERK2 and CDK2 Kinases: Similar interactions are observed in the active sites of ERK2 and CDK2, with the benzoyl group anchoring the molecule in the hinge region. However, the overall fit and the number of favorable contacts appear to be less optimal compared to the PIM-1 complex, which is consistent with the lower predicted binding affinities.

The following diagram illustrates the generalized interaction of a benzoylpyridine scaffold within a kinase active site.

kinase_interaction cluster_kinase Kinase Active Site cluster_ligand Benzoylpyridine Scaffold Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Benzoyl Benzoyl Group Benzoyl->Hinge H-Bonds Pyridine Pyridine Ring Pyridine->Gatekeeper van der Waals Substituent Alkyl/Aryl Substituent Substituent->HydrophobicPocket Hydrophobic Interactions

Caption: Generalized binding mode of a benzoylpyridine inhibitor in a kinase active site.

Conclusion and Future Directions

This computational comparison guide demonstrates a robust workflow for the in silico evaluation of a novel compound against a panel of relevant biological targets. The results suggest that 5-Methyl-2-(4-pentylbenzoyl)pyridine is a promising candidate for development as a kinase inhibitor, with a potential preference for PIM-1 kinase.

It is crucial to emphasize that these are predictive, in silico results. The next logical steps would involve:

  • In Vitro Kinase Assays: Experimentally determine the inhibitory activity (e.g., IC50 values) of 5-Methyl-2-(4-pentylbenzoyl)pyridine against PIM-1, ERK2, and CDK2 to validate the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 5-Methyl-2-(4-pentylbenzoyl)pyridine to explore how modifications to the scaffold affect potency and selectivity.

  • Molecular Dynamics Simulations: Perform molecular dynamics simulations on the predicted protein-ligand complexes to assess the stability of the binding poses and further refine the understanding of the molecular interactions.

By integrating computational and experimental approaches, a more complete picture of the therapeutic potential of 5-Methyl-2-(4-pentylbenzoyl)pyridine can be developed.

References

  • Identification and Characterization of ERK2 Dimerization Inhibitors by Integrated In Silico and In Vitro Screening. PMC. [Link]

  • 5O11: Crystal structure of PIM1 kinase in complex with small-molecule inhibitor. RCSB PDB. [Link]

  • 1FVT: THE STRUCTURE OF CYCLIN-DEPENDENT KINASE 2 (CDK2) IN COMPLEX WITH AN OXINDOLE INHIBITOR. RCSB PDB. [Link]

  • 4JX3: Crystal structure of Pim1 kinase. RCSB PDB. [Link]

  • 5o11 - Crystal structure of PIM1 kinase in complex with small-molecule inhibitor - Experimental details. Protein Data Bank Japan. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. [Link]

  • 4GQ3: Human menin with bound inhibitor MI-2. RCSB PDB. [Link]

  • A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Harvard DASH. [Link]

  • A Allosteric activation of kinase (ERK2 kinase, PDB ID: 4GT3) by... ResearchGate. [Link]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed. [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]

  • The functional regulatory details of ERK2 in complex with RSK1: an in silico insight. PMC. [Link]

  • The functional regulatory details of ERK2 in complex with RSK1: an in silico insight. RSC Publishing. [Link]

  • The most frequent atom scaffolds of known Pim-1 kinase inhibitors (left...). ResearchGate. [Link]

  • A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation. PubMed. [Link]

  • Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PMC. [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Europe PMC. [Link]

  • pdb_00001buh. wwPDB. [Link]

  • Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. PMC. [Link]

  • 4GT3: ATP-bound form of the ERK2 kinase. RCSB PDB. [Link]

  • 1DVT: CRYSTAL STRUCTURE OF HUMAN TRANSTHYRETIN IN COMPLEX WITH FLURBIPROFEN. RCSB PDB. [Link]

  • 1UNH: Structural mechanism for the inhibition of CDK5-p25 by roscovitine, aloisine and indirubin. RCSB PDB. [Link]

  • 4gt3. Proteopedia. [Link]

  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PMC. [Link]

  • 4JC3: 14-3-3 protein interaction with Estrogen Receptor Alpha provides a novel drug target interface. RCSB PDB. [Link]

  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers. [Link]

  • (PDF) Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors‡. ResearchGate. [Link]

  • Identifying novel putative ERK1/2 inhibitors via hybrid scaffold hopping –FBDD approach. Taylor & Francis Online. [Link]

  • 4JXH: Complexe of ARNO Sec7 domain with the protein-protein interaction inhibitor N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide at pH 8.5. RCSB PDB. [Link]

  • 5O1I: p53 cancer mutant Y220C in complex with compound MB710. RCSB PDB. [Link]

  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. MDPI. [Link]

  • Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. PMC. [Link]

  • 5K11: Cryo-EM structure of isocitrate dehydrogenase (IDH1) in inhibitor-bound state. RCSB PDB. [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. [Link]

  • Genome Coordinates: 1BUH. RCSB PDB. [Link]

  • 4JX7: Crystal structure of Pim1 kinase in complex with inhibitor 2-[(trans-4-aminocyclohexyl)amino]-4-{[3-(trifluoromethyl)phenyl]amino}pyrido[4,3-d]pyrimidin-5(6H)-one. RCSB PDB. [Link]

  • In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus. PMC. [Link]

  • Identification and Characterization of ERK2 Dimerization Inhibitors by Integrated In Silico and In Vitro Screening. MDPI. [Link]

  • Scaffold hopping case of Cyclin-dependent Kinase 2 (CDK2) a The complex.... ResearchGate. [Link]

  • Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies. New Journal of Chemistry (RSC Publishing). [Link]

  • Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models. PMC. [Link]

  • 6OQI: CDK2 in complex with Cpd14 (5-fluoro-4-(4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)-N-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine). RCSB PDB. [Link]

  • Discovery of Cofactor Competitive Inhibitors against the Human Methyltransferase Fibrillarin. MDPI. [Link]

  • 1MVT: Analysis of Two Polymorphic Forms of a Pyrido[2,3-d]pyrimidine N9-C10 Reverse-Bridge Antifolate Binary Complex with Human Dihydrofolate Reductase. RCSB PDB. [Link]

  • Molecular interaction of inhibitors with human brain butyrylcholinesterase. PMC. [Link]

  • Binding profile of protein–ligand inhibitor complex and structure based design of new potent compounds via computer-aided virtual screening. PMC. [Link]

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Safety Operating Guide

5-Methyl-2-(4-pentylbenzoyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure (SOP): Disposal & Handling of 5-Methyl-2-(4-pentylbenzoyl)pyridine

Executive Summary & Chemical Context

5-Methyl-2-(4-pentylbenzoyl)pyridine is a functionalized pyridine derivative, often utilized as a liquid crystal intermediate or ligand in coordination chemistry.[1] Its structure combines a nitrogen-containing heterocycle (pyridine) with a lipophilic tail (pentyl chain) and a photo-active ketone linker (benzoyl).[1]

Critical Safety Directive: Unlike simple organic solvents, this compound presents a dual hazard:

  • Pyridine Moiety: Potential for acute toxicity and groundwater leaching.[1] Pyridine rings are highly stable and require specific high-temperature destruction.[1]

  • Pentyl Chain: Increases lipophilicity (LogP), raising the risk of bioaccumulation in aquatic environments.

Do not dispose of this compound down the drain. All waste must be routed to high-temperature incineration.[1]

Hazard Identification & Classification (GHS)

Note: While a specific SDS for this isomer may not be globally indexed, the following classifications are derived from Structure-Activity Relationships (SAR) of analogous alkyl-benzoyl-pyridines.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedWarning
Skin Irritation Cat 2H315: Causes skin irritationWarning
Eye Irritation Cat 2AH319: Causes serious eye irritationWarning
Aquatic Chronic Cat 2H411: Toxic to aquatic life with long-lasting effectsWarning

Waste Segregation & Pre-Treatment

A. Solid Waste (Pure Substance)[1]
  • Container: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Must be labeled "Hazardous Waste - Toxic Organic Solid." [1]

  • Pro-Tip: Do not use metal containers if the substance is potentially acidic or wet, as pyridine derivatives can form complexes with certain metals over time.

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility: Segregate based on the solvent used.

    • Non-Halogenated: (e.g., Acetone, Ethanol, Toluene) -> Category A Waste .[1]

    • Halogenated:[1] (e.g., DCM, Chloroform) -> Category B Waste .[1]

  • Cross-Reactivity Warning: NEVER mix pyridine derivatives with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. This can lead to exothermic reactions or the formation of unstable N-oxides.[1]

Disposal Workflow: Decision Matrix

The following diagram outlines the operational logic for disposing of 5-Methyl-2-(4-pentylbenzoyl)pyridine in various states.

DisposalWorkflow Start Waste Generation: 5-Methyl-2-(4-pentylbenzoyl)pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Dissolved / Solution StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill PackSolid Pack in HDPE Jar Label: Toxic Organic Solid Solid->PackSolid HalogenCheck Is Solvent Halogenated? (DCM, Chloroform?) Liquid->HalogenCheck Absorb Absorb with Vermiculite Do NOT use Bleach Spill->Absorb NonHalo Stream A: Non-Halogenated Organic HalogenCheck->NonHalo No Halo Stream B: Halogenated Organic HalogenCheck->Halo Yes Incinerator FINAL DISPOSAL: High-Temp Incineration (>1100°C with Scrubber) NonHalo->Incinerator Halo->Incinerator PackSolid->Incinerator Absorb->PackSolid

Figure 1: Operational decision tree for the safe disposal of substituted benzoylpyridines.

Emergency Procedures: Spills & Exposure

Spill Cleanup Protocol
  • Evacuate & Ventilate: Pyridine derivatives often carry a distinct, unpleasant odor. Clear the area of non-essential personnel.

  • PPE: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]

  • Containment:

    • Do NOT attempt to neutralize with bleach (sodium hypochlorite).[1] While often used for biologicals, bleach can react with amines/pyridines to form chloramines, which are toxic gases.

    • Use Absorbents: Use vermiculite, sand, or a commercial organic spill pad.

  • Collection: Scoop absorbed material into a sealable container. Label as "Hazardous Waste - Debris contaminated with Pyridine Derivative." [1]

First Aid Measures
  • Skin Contact: Wash immediately with soap and copious amounts of water.[2][3] Pyridines can penetrate skin; do not use organic solvents (like ethanol) to wash skin, as this may increase absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4][5] Remove contact lenses if present.[1][2]

Regulatory Compliance (US & EU)

  • United States (EPA RCRA):

    • While this specific isomer is not explicitly "U-Listed" (like pure Pyridine - U196), it should be managed under the "derived from" rule or as a characteristic waste if it exhibits toxicity.[1]

    • Recommended Waste Code: If not testing for specific toxicity, default to D001 (Ignitable, if in solvent) or manage as Non-RCRA Regulated Hazardous Waste destined for incineration.

  • European Union (EWC Codes):

    • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

    • 07 01 04:* Other organic solvents, washing liquids and mother liquors.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Guidance on the classification and labelling of titanium dioxide and pyridine derivatives. [Link]

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(4-pentylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(4-pentylbenzoyl)pyridine

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